molecular formula C5H5ClN2O B1522172 2-Amino-5-chloropyridin-4-OL CAS No. 1121585-12-3

2-Amino-5-chloropyridin-4-OL

Cat. No.: B1522172
CAS No.: 1121585-12-3
M. Wt: 144.56 g/mol
InChI Key: FFQWATRBGHOQBG-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyridin-4-ol (CAS 40966-87-8) is a versatile heterocyclic building block with the molecular formula C5H5ClN2O and a molecular weight of 144.56 . This compound is presented as an off-white to gray solid with a predicted boiling point of 383.7±42.0 °C and a melting point of 198-201°C . Its primary research application is as a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs) . Beyond pharmaceutical synthesis, this compound is also utilized as a starting material in the development of specialized ligands, fluorescent dyes, and advanced polymer materials . For optimal stability, it is recommended to store this air and moisture-sensitive compound in a cool, dark place under an inert atmosphere . This product is intended for laboratory research purposes and is not classified as a medicinal product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQWATRBGHOQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121585-12-3
Record name 2-amino-5-chloropyridin-4-ol
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Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanisms and Intermediates of 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the chemical reactivity of 2-Amino-5-chloropyridin-4-ol, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. By dissecting its structural features and the interplay of its functional groups, we will elucidate the principal reaction mechanisms and the nature of the transient intermediates that govern its transformations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this versatile scaffold.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a multi-functionalized pyridine derivative. Its reactivity is dictated by the electronic interplay of an electron-donating amino group, an electron-withdrawing chloro group, and a hydroxyl group capable of tautomerism, all positioned on an electron-deficient pyridine ring. Understanding these inherent electronic characteristics is paramount to predicting its behavior in chemical reactions.

The pyridine nitrogen atom significantly lowers the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to benzene.[1] However, the substituents dramatically modulate this reactivity. The amino group at the 2-position and the hydroxyl group at the 4-position are electron-donating groups that can activate the ring towards electrophilic substitution. Conversely, the chloro group at the 5-position is an electron-withdrawing group.

A pivotal aspect of the chemistry of this compound is the tautomeric equilibrium between the 4-hydroxypyridine form and the pyridin-4(1H)-one form.[2][3] The position of this equilibrium is highly dependent on the solvent and pH, which in turn dictates the aromaticity and reactivity of the molecule.[4][5] In many polar solvents, the pyridone tautomer is favored due to its amide-like character and the strong carbon-oxygen double bond.[3][4]

Tautomerism: The Gateway to Diverse Reactivity

The tautomeric equilibrium between the hydroxy and pyridone forms of this compound is a critical determinant of its chemical behavior. This equilibrium is not static and can be influenced by the reaction conditions, thereby providing a versatile entry point for a range of transformations. In the gas phase and non-polar solvents, the hydroxypyridine form may be more prevalent, while in polar solvents and the solid state, the pyridone form often dominates.[5]

Tautomerism A 2-Amino-5-chloro-4-hydroxypyridine B 2-Amino-5-chloro-1H-pyridin-4-one A->B [H+ shift] B->A [H+ shift]

Caption: Tautomeric equilibrium of this compound.

This tautomerism has profound implications for the molecule's reactivity:

  • Aromaticity: The hydroxypyridine form is a fully aromatic system. The pyridone form, while still possessing some aromatic character in its charge-separated resonance structures, has a different electronic distribution which can influence its susceptibility to certain reagents.

  • Nucleophilicity of the Oxygen/Nitrogen: In the hydroxypyridine form, the oxygen of the hydroxyl group is nucleophilic. In the pyridone form, the exocyclic oxygen is part of a carbonyl group, and the ring nitrogen can be protonated or deprotonated, altering its nucleophilicity.

  • Acidity/Basicity: The pKa of the molecule is influenced by the predominant tautomeric form.

Electrophilic Aromatic Substitution: Activating a Deactivated Ring

While the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of the strongly activating amino and hydroxyl groups can overcome this deactivation.[1] The directing effect of these substituents will determine the position of electrophilic attack.

The amino group at C2 and the hydroxyl group at C4 are both ortho-, para-directing activators. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these groups. The most likely positions for electrophilic attack are C3 and C5. However, the C5 position is already substituted with a chloro atom. Therefore, the most probable site for electrophilic substitution is the C3 position .

Mechanism of Electrophilic Aromatic Substitution (e.g., Bromination):

The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

Caption: General mechanism for electrophilic bromination at the C3 position.

Key Experimental Considerations:

  • Reaction Conditions: Due to the potential for the pyridine nitrogen to be protonated under acidic conditions, which would further deactivate the ring, careful control of pH is crucial.

  • Protecting Groups: To avoid side reactions on the amino group, it may be necessary to use a protecting group, such as an acetyl group, prior to carrying out the electrophilic substitution.

Nucleophilic Aromatic Substitution: The Role of the Chloro Group

The chlorine atom at the C5 position of this compound is generally not activated towards nucleophilic aromatic substitution (SNAr). SNAr reactions on pyridine rings are most favorable when the leaving group is at the 2- or 4-position, as the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom.[6] The 5-position does not benefit from this stabilization.

However, under harsh reaction conditions (high temperature, strong nucleophiles), substitution of the chloro group may be possible. The mechanism would proceed through a high-energy intermediate.

Hypothetical Nucleophilic Substitution at C5:

Caption: Hypothetical mechanism for nucleophilic substitution at the C5 position.

Reactions of the Amino Group

The 2-amino group is a versatile functional handle that can undergo a variety of reactions, including:

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations.

  • Alkylation: Alkylation of the amino group can be achieved using alkyl halides, although over-alkylation can be a competing side reaction.

  • Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be subsequently displaced by a variety of nucleophiles in Sandmeyer-type reactions.

  • Schiff Base Formation: The amino group can react with aldehydes and ketones to form imines (Schiff bases).

Experimental Protocol: Acylation of the Amino Group

  • Dissolution: Dissolve this compound in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the product by recrystallization or column chromatography.

Reactions of the Hydroxyl Group

The reactivity of the 4-hydroxyl group is intrinsically linked to the tautomeric equilibrium.

  • In the Hydroxypyridine Form:

    • O-Alkylation: The hydroxyl group can be deprotonated with a base to form an alkoxide, which can then be alkylated with an alkyl halide to yield the corresponding 4-alkoxy derivative.

    • O-Acylation: The hydroxyl group can be acylated to form an ester.

  • In the Pyridone Form:

    • N-Alkylation/Acylation: The ring nitrogen in the pyridone tautomer can be alkylated or acylated.

    • Reactions of the Carbonyl Group: The carbonyl group can potentially undergo reactions typical of ketones, although its reactivity is modulated by the adjacent ring nitrogen.

Data Summary Table:

Reaction TypeReagent/ConditionsExpected Product
Electrophilic Substitution Br2, FeBr33-Bromo-2-amino-5-chloropyridin-4-ol
Amino Group Acylation Acetyl chloride, Triethylamine2-Acetamido-5-chloropyridin-4-ol
Hydroxyl Group Alkylation Methyl iodide, NaH2-Amino-5-chloro-4-methoxypyridine
Diazotization NaNO2, HCl2-Diazonium-5-chloropyridin-4-ol chloride

Conclusion

The reactivity of this compound is a rich and complex interplay of its constituent functional groups and the inherent electronic nature of the pyridine ring. A thorough understanding of the tautomeric equilibrium is fundamental to predicting and controlling its chemical transformations. By leveraging the distinct reactivity of the amino group, the potential for electrophilic substitution at the C3 position, and the possibility of manipulating the hydroxyl/pyridone functionality, a diverse array of novel derivatives can be synthesized. This guide provides a foundational framework for researchers to design and execute synthetic strategies utilizing this valuable heterocyclic building block in the pursuit of new therapeutic agents.

References

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

  • Chemistry LibreTexts. 11.7: Heterocyclic Amines. (2021). Available at: [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Available at: [Link]

  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (2012). Available at: [Link]

  • PubMed Central (PMC). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002). Available at: [Link]

  • Schlegel, H. B., von Ragué Schleyer, P., & Pople, J. A. (1977). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 81(25), 2440-2444. Available at: [Link]

  • YouTube. Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. (2023). Available at: [Link]

  • YouTube. Hydroxypyridine-Pyridone Tautomerism. (2010). Available at: [Link]

Sources

The Ascending Trajectory of 2-Amino-5-chloropyridin-4-ol Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the burgeoning field of 2-Amino-5-chloropyridin-4-ol derivatives, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas. We will navigate the synthetic landscape, explore the established and putative biological activities, and elucidate the underlying mechanisms of action that position these molecules as promising candidates for future drug discovery endeavors. This document is designed to be a comprehensive resource, blending established scientific principles with forward-looking insights to empower researchers in this exciting domain.

The Core Scaffold: Understanding this compound

The foundational structure, this compound, is a substituted pyridine ring possessing key functional groups that dictate its chemical reactivity and biological interactions. The pyridine core is a well-established pharmacophore present in numerous approved drugs. The substituents on this core are crucial:

  • 2-Amino Group: This group can act as a hydrogen bond donor and a nucleophile, enabling interactions with biological targets and serving as a key site for synthetic derivatization.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen and the amino group, impacting the molecule's overall electronic properties and metabolic stability.

  • 4-ol (Hydroxyl) Group: This group is of particular interest due to its ability to undergo keto-enol tautomerism, existing in equilibrium with its pyridin-4-one form. This tautomerism can significantly influence the molecule's ability to interact with different biological targets and its pharmacokinetic properties. The 2-pyridone structure, a related tautomeric system, is found in many biologically active natural products and synthetic compounds, highlighting the therapeutic potential of this feature.[1]

Tautomerism: A Key to Versatility

The equilibrium between the 4-hydroxypyridine and the pyridin-4-one tautomers is a critical aspect of the chemistry and biological activity of these compounds. The predominant tautomer can be influenced by the solvent, pH, and the nature of other substituents on the ring. This dynamic nature allows for multiple modes of interaction with biological macromolecules.

Tautomerism 2-Amino-5-chloro-4-hydroxypyridine 2-Amino-5-chloro-4-hydroxypyridine 2-Amino-5-chloro-1H-pyridin-4-one 2-Amino-5-chloro-1H-pyridin-4-one 2-Amino-5-chloro-4-hydroxypyridine->2-Amino-5-chloro-1H-pyridin-4-one Tautomerization 2-Amino-5-chloro-1H-pyridin-4-one->2-Amino-5-chloro-4-hydroxypyridine

Caption: Tautomeric equilibrium of the core scaffold.

Synthetic Strategies: Accessing the this compound Core and its Derivatives

While a definitive, high-yield synthesis for the this compound core is not extensively documented in publicly available literature, we can propose a plausible synthetic pathway based on established pyridine chemistry. The synthesis of related compounds such as 2-amino-5-chloropyridine and 2-amino-5-hydroxypyridine provides a foundation for this proposed route.[2]

Proposed Synthetic Workflow

This hypothetical workflow outlines a potential route to the target scaffold and its subsequent derivatization.

Synthesis_Workflow cluster_core_synthesis Core Scaffold Synthesis cluster_derivatization Derivatization A 2-Aminopyridine B Chlorination A->B e.g., HCl, NaClO C 2-Amino-5-chloropyridine B->C D Nitration C->D HNO3/H2SO4 E 2-Amino-5-chloro-4-nitropyridine D->E F Reduction E->F e.g., Fe/HCl G 2,4-Diamino-5-chloropyridine F->G H Diazotization & Hydrolysis G->H NaNO2, H2SO4, H2O I This compound H->I J Derivatization Reactions I->J K Amide Coupling J->K L Suzuki Coupling J->L M Etherification J->M N Diverse Library of Derivatives

Caption: Proposed synthetic workflow for this compound and its derivatives.

Step-by-Step Methodologies (Hypothetical Protocols)

The following are proposed experimental protocols based on the synthesis of analogous compounds. These should be considered starting points for optimization by researchers.

Protocol 2.1: Synthesis of 2-Amino-5-chloropyridine

  • Reaction Setup: To a solution of 2-aminopyridine in concentrated hydrochloric acid, slowly add a solution of sodium hypochlorite at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography or recrystallization to yield 2-amino-5-chloropyridine.[3]

Protocol 2.2: Synthesis of this compound (Proposed)

  • Nitration: Treat 2-amino-5-chloropyridine with a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group at the 4-position.

  • Reduction: Reduce the resulting 2-amino-5-chloro-4-nitropyridine to 2,4-diamino-5-chloropyridine using a reducing agent such as iron in acidic medium.

  • Diazotization and Hydrolysis: Diazotize the 4-amino group of 2,4-diamino-5-chloropyridine with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield the desired this compound.

Protocol 2.3: Derivatization at the 2-Amino Group (Amide Formation)

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).

  • Reagent Addition: Add a desired carboxylic acid, a coupling agent (e.g., HATU or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA).

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion as monitored by TLC.

  • Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.

Biological Activities and Therapeutic Potential

While direct experimental data on the biological activities of this compound derivatives are limited, the known activities of structurally similar heterocyclic compounds provide a strong rationale for their investigation in several key therapeutic areas.

Anticancer Activity

Pyridopyrimidinones and other related nitrogen-containing heterocyclic compounds have demonstrated significant anticancer properties.[4][5] The this compound scaffold is a promising starting point for the development of novel anticancer agents, particularly as kinase inhibitors.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many small molecule kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding pocket of kinases. The this compound scaffold, with its hydrogen bond donors and acceptors, is well-suited for this purpose. Derivatives could potentially target kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, and various serine/threonine kinases.[6][7]

  • DNA Intercalation: Some planar heterocyclic molecules can intercalate into DNA, leading to cell cycle arrest and apoptosis. The planarity of the pyridin-4-one ring could facilitate such interactions.[8]

Table 1: Anticancer Activity of Structurally Related Compounds

Compound ClassTarget Cancer Cell LinesReported Activity (IC50/GI50)Reference
Quinazoline-based pyrimidodiazepinesLeukemia (K-562, RPMI-8226), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7)0.622–1.81 μM[4]
2-chloro-4-anilinoquinazolinesBreast (MCF-7)0.13 nM[5]
Thiazolo[4,5-d]pyrimidine derivativesVarious human cancer cell linesNCI-60 screening showed significant activity[9]
5-chloro-2-N-(2-quinolylmethylene) aminophenol-Cu(II) complexLung (A549)3.93 µM[8]
Antimicrobial Activity

Derivatives of 2-aminopyridine and related heterocyclic systems have shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[10][11] The this compound scaffold can be considered a valuable template for the design of new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

Studies on Schiff bases of 2-amino-4-chloropyridine have shown that the nature of the substituent on the imine nitrogen significantly influences the antimicrobial activity.[11] This suggests that derivatization of the 2-amino group in the this compound core could lead to potent antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound ClassTested OrganismsZone of Inhibition / MICReference
Schiff bases of 2-amino-4-chloropyridineS. aureus, B. cereus, E. coli, P. aeruginosa, P. expansum, A. flavusVariable, with some compounds showing significant activity[11]
Pyridopyrimidine derivativesB. subtilis, S. aureusActive against Gram-positive bacteria[10]
Quinoxaline derivativesS. aureus, B. subtilis, MRSA, E. coliMICs of 4–16 μg/mL against S. aureus[12]
Thienopyrimidine and oxazinone derivativesVarious bacteria and fungiGood antibacterial and antifungal activities[13]

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The structural features of this core, particularly the tautomeric 4-hydroxy/4-one system and the strategically placed amino and chloro substituents, provide a rich platform for the design of novel therapeutic agents.

Key areas for future research include:

  • Development of a robust and scalable synthesis for the this compound core.

  • Synthesis and screening of diverse libraries of derivatives to establish clear structure-activity relationships for both anticancer and antimicrobial activities.

  • Elucidation of the specific molecular targets and mechanisms of action for the most potent derivatives. This will involve biochemical assays, cellular imaging, and molecular modeling studies.

  • Investigation of the pharmacokinetic and toxicological profiles of lead compounds to assess their potential for further development.

References

  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (URL: [Link])

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (URL: [Link])

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google P
  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) 2-Amino-5-chloropyridinium salicylate - ResearchGate. (URL: [Link])

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed. (URL: [Link])

  • Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives - JOCPR. (URL: [Link])

  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (URL: [Link])

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (URL: Not available)
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (URL: [Link])

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study - ResearchGate. (URL: [Link])

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC - NIH. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - ResearchGate. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (URL: [Link])

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC - NIH. (URL: [Link])

  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol - PMC - NIH. (URL: [Link])

Sources

2-Amino-5-chloropyridin-4-ol: A Versatile Yet Under-Explored Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthetic potential of 2-Amino-5-chloropyridin-4-ol, a heterocyclic compound poised for significant applications in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this paper will construct a comprehensive profile by drawing upon established principles of organic synthesis and the known reactivity of analogous 2-aminopyridine and 4-hydroxypyridine systems. We will explore its structural nuances, propose robust synthetic pathways, and map out its reactivity, thereby providing a roadmap for its utilization as a strategic building block in the design of novel molecular architectures.

Introduction: The Strategic Value of Substituted Pyridinols

The pyridine scaffold is a cornerstone of modern drug discovery, with its derivatives forming the core of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, directing its interaction with biological targets. Among these, aminopyridinols, and specifically this compound, present a trifecta of reactive sites: a nucleophilic amino group, a halogen for cross-coupling reactions, and a hydroxypyridine moiety that exists in a crucial tautomeric equilibrium. This unique combination offers a versatile platform for the synthesis of complex, polyfunctionalized molecules.

The chloro-substituent at the 5-position is a particularly valuable handle for late-stage diversification, enabling the introduction of various functionalities through well-established palladium- or copper-catalyzed cross-coupling reactions. The 2-amino group serves as a potent nucleophile and a directing group, while the 4-hydroxy group, in equilibrium with its pyridone tautomer, offers multiple avenues for derivatization.

Structural Properties and Tautomerism

A critical aspect of the chemistry of this compound is its existence as a mixture of two principal tautomers: the pyridinol form and the pyridone form (2-amino-5-chloro-1H-pyridin-4-one).

tautomerism cluster_pyridinol Pyridinol Form cluster_pyridone Pyridone Form Pyridinol This compound Pyridone 2-Amino-5-chloro-1H-pyridin-4-one Pyridinol->Pyridone Tautomerization Pyridinol_structure Pyridone_structure

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the solvent, pH, and temperature. Generally, in both protic and aprotic solvents, the pyridone tautomer is significantly favored due to the greater stability of the amide-like resonance structure and the aromaticity of the ring in this form.[1][2] This has profound implications for its reactivity, as the pyridone form presents a lactam-like functionality. For the remainder of this guide, we will primarily consider the reactivity of the more stable pyridone tautomer.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₅H₅ClN₂ON/A
Molecular Weight144.56 g/mol N/A
pKa (most acidic)~8.5 (pyridone N-H)Estimated
pKa (most basic)~3.5 (amino group)Estimated
LogP~0.8Estimated

Proposed Synthesis of this compound

Given the absence of a documented synthesis for this specific molecule, a plausible and robust synthetic route can be designed based on established methodologies for the preparation of substituted pyridones. A convergent approach starting from readily available precursors is outlined below.

synthesis_pathway start Ethyl Cyanoacetate & Ethyl 2-chloroacetate intermediate1 Ethyl 2-cyano-4-chloro-3-oxobutanoate start->intermediate1 Claisen Condensation (NaOEt, EtOH) intermediate2 Ethyl 2-amino-5-chloro-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate intermediate1->intermediate2 Guanidine Cyclization (Guanidine, NaOEt, EtOH) product This compound intermediate2->product Hydrolysis & Decarboxylation (aq. HCl, heat)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Claisen Condensation to form Ethyl 2-cyano-4-chloro-3-oxobutanoate

  • To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol, add ethyl cyanoacetate (1.0 eq.) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add ethyl 2-chloroacetate (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Guanidine Cyclization

  • To a solution of sodium ethoxide (2.0 eq.) in anhydrous ethanol, add guanidine hydrochloride (1.2 eq.) and the crude product from Step 1 (1.0 eq.).

  • Reflux the mixture for 8 hours.

  • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid to pH ~2.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to afford the intermediate pyridone.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the intermediate from Step 2 in a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Reactivity and Applications as a Synthetic Building Block

The utility of this compound in organic synthesis stems from the orthogonal reactivity of its three functional groups.

reactivity_map main_mol This compound amino_reactions Acylation Alkylation Diazotization main_mol->amino_reactions Amino Group (C2) chloro_reactions Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling main_mol->chloro_reactions Chloro Group (C5) pyridone_reactions O-Alkylation N-Alkylation Halogenation main_mol->pyridone_reactions Pyridone Moiety (C4-OH/NH)

Caption: Reactivity map of this compound.

Reactions at the 2-Amino Group

The 2-amino group is a versatile nucleophile. It can readily undergo:

  • Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides. This can also serve as a protecting group strategy.

  • Alkylation: Reaction with alkyl halides, although selectivity between N-alkylation of the amino group and the pyridone nitrogen can be an issue.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the 2-position.

Reactions at the 5-Chloro Group

The chloro substituent is an excellent handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce aryl or vinyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form 5-amino derivatives.

  • Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.[3]

Reactions of the Pyridone Moiety

The ambident nucleophilic character of the pyridone tautomer allows for selective reactions at either the nitrogen or the oxygen atom.

  • O-Alkylation: Under carefully controlled conditions (e.g., using a soft alkylating agent and a suitable base), the oxygen atom can be alkylated to form the corresponding 4-alkoxypyridine.

  • N-Alkylation: With more reactive alkylating agents and a strong base, alkylation will predominantly occur at the nitrogen atom of the pyridone.

  • Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution, and reactions such as nitration or halogenation are expected to occur at the C3 position.

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a wide range of biologically active molecules. Its potential as a building block is highlighted in the following conceptual applications:

  • Kinase Inhibitors: The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. Derivatization at the 4- and 5-positions can be used to explore the solvent-exposed regions of the ATP-binding pocket.

  • GPCR Ligands: The ability to introduce diverse substituents around the pyridine core allows for the synthesis of libraries of compounds for screening against G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: The pyridone core is present in several antiviral and antibacterial drugs. The unique substitution pattern of this compound provides a novel starting point for the development of new anti-infective agents.

Conclusion

While this compound remains a largely unexplored building block, its inherent structural features and the orthogonal reactivity of its functional groups position it as a highly valuable tool for the synthetic chemist. This guide has provided a comprehensive, albeit predictive, overview of its properties, a plausible synthetic route, and a map of its potential reactivity. It is our hope that this detailed analysis will stimulate further research into this promising molecule and unlock its full potential in the development of novel pharmaceuticals and functional materials.

References

  • Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 105(18), 5802–5812. [Link]

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The Emerging Potential of 2-Amino-5-chloropyridin-4-ol: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile electronic properties and capacity for diverse substitutions have rendered it a "privileged structure" in drug design. This technical guide delves into the untapped potential of a specific, yet underexplored derivative: 2-Amino-5-chloropyridin-4-ol . While direct literature on this exact molecule is sparse, a comprehensive analysis of its constituent functional groups and related chemical entities strongly suggests its promise as a versatile scaffold for developing novel therapeutics. This document will explore a hypothetical, yet scientifically grounded, synthesis of this compound, analyze its key structural features, and present compelling, evidence-based arguments for its application in several key areas of medicinal chemistry, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, and the development of new antimicrobial agents.

Introduction: The Rationale for a Novel Scaffold

The relentless challenge of drug resistance and the need for more selective and potent therapeutics demand a continuous exploration of novel chemical matter. The 2-aminopyridine moiety is a well-established pharmacophore, recognized for its ability to act as a "perfect locomotive" in guiding molecules toward their pharmacological targets.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2] The strategic incorporation of a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the 2-aminopyridine core introduces a unique combination of electronic and steric properties, creating a scaffold with significant potential for targeted drug design.

The chlorine atom can enhance membrane permeability and metabolic stability, and in some contexts, contribute to antimicrobial activity.[3] The hydroxyl group at the 4-position, existing in tautomeric equilibrium with its pyridone form, offers a valuable hydrogen bond donor and acceptor, a feature often exploited for high-affinity binding to biological targets.[4] This guide will provide a forward-looking perspective on how these features can be harnessed in a drug discovery context.

Synthesis of this compound: A Proposed Synthetic Strategy

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed, leveraging established pyridine chemistry. The synthesis would likely commence from the readily available starting material, 2-amino-5-chloropyridine.

A common strategy for introducing a hydroxyl group at the 4-position of a pyridine ring involves a two-step process of N-oxidation followed by rearrangement.

Step-by-Step Experimental Protocol:

  • N-Oxidation of 2-Amino-5-chloropyridine:

    • Dissolve 2-amino-5-chloropyridine in a suitable solvent such as acetic acid.

    • Treat the solution with an oxidizing agent, for instance, 30% hydrogen peroxide, at a moderately elevated temperature (e.g., 50-70°C).

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, neutralize the reaction mixture and extract the product, 2-amino-5-chloropyridine-N-oxide, with an appropriate organic solvent. Purify by recrystallization or column chromatography.

  • Rearrangement to this compound:

    • Treat the synthesized 2-amino-5-chloropyridine-N-oxide with a rearranging agent like acetic anhydride or trifluoroacetic anhydride. This step typically proceeds through a[5][5]-sigmatropic rearrangement.

    • Heat the reaction mixture to facilitate the rearrangement.

    • Following the rearrangement, hydrolyze the resulting intermediate ester under acidic or basic conditions to yield the final product, this compound.

    • Purify the final compound using standard techniques such as column chromatography or recrystallization.

Caption: Proposed synthetic route for this compound.

G start 2-Amino-5-chloropyridine intermediate1 2-Amino-5-chloropyridine-N-oxide start->intermediate1 H2O2, Acetic Acid intermediate2 Acetylated Intermediate intermediate1->intermediate2 Acetic Anhydride product This compound intermediate2->product Hydrolysis

Analysis of Structural Features and Potential for Molecular Interactions

The therapeutic potential of this compound is rooted in its distinct structural motifs, which can engage in a variety of non-covalent interactions with biological macromolecules.

  • 2-Amino Group: This group is a crucial hydrogen bond donor and can also act as a hydrogen bond acceptor. In many kinase inhibitors, the 2-aminopyridine scaffold forms key hydrogen bonds with the "hinge" region of the ATP-binding pocket, a critical interaction for potent inhibition.[6]

  • 4-Hydroxyl Group (Pyridone Tautomer): The hydroxyl group at the 4-position is in equilibrium with its 4-pyridone tautomer.[4] This tautomerism is significant as the pyridone form provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality can be exploited to create additional anchoring points within a target's binding site, enhancing affinity and selectivity.

  • 5-Chloro Group: The electron-withdrawing nature of the chlorine atom influences the electronic distribution of the pyridine ring, potentially modulating the pKa of the amino group and the pyridinium nitrogen. Halogen atoms are also known to participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the lipophilicity imparted by the chlorine atom can improve cell permeability and metabolic stability.[3]

These features collectively create a pharmacophore with a high potential for specific and high-affinity interactions with a range of biological targets.

Potential Applications in Medicinal Chemistry

Based on the structural analysis and the known biological activities of related compounds, several promising applications for the this compound scaffold can be envisioned.

Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" in a multitude of clinically successful kinase inhibitors.[1] These inhibitors typically form two hydrogen bonds between the exocyclic amino group and the backbone of the kinase hinge region. The 4-hydroxyl group of our target molecule could provide an additional hydrogen bond interaction with residues in the solvent-exposed region or the ribose-binding pocket of the ATP-binding site, thereby enhancing potency and selectivity.

Hypothetical Binding Mode in a Kinase Active Site:

Caption: Hypothetical binding of this compound in a kinase ATP-binding pocket.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Hinge Hinge Gatekeeper Gatekeeper Ribose Pocket Ribose Pocket Amino NH2 Amino->Hinge H-Bonds Pyridine N Chloro Cl Chloro->Gatekeeper Hydrophobic Interaction Hydroxyl OH Hydroxyl->Ribose Pocket H-Bond

Proposed Drug Discovery Workflow for a Kinase Inhibitor:

A rational drug discovery campaign could be initiated by screening this compound against a panel of kinases implicated in a specific disease area, such as oncology or inflammatory disorders.

Caption: A streamlined workflow for the development of a kinase inhibitor based on the this compound scaffold.

G A Hit Identification (Kinase Panel Screening) B Lead Generation (In Vitro Potency & Selectivity) A->B C Lead Optimization (SAR Studies, ADME Profiling) B->C D Preclinical Candidate Selection (In Vivo Efficacy & Safety) C->D

GPCR Allosteric Modulators

G-protein coupled receptors represent a large and diverse family of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater selectivity and a more nuanced pharmacological response.[7] The unique substitution pattern of this compound could allow it to bind to allosteric pockets on GPCRs, which are often less conserved than the orthosteric sites.[8] The hydrogen bonding capabilities of the amino and hydroxyl groups, combined with the hydrophobic contribution of the chloro-substituted ring, could facilitate binding to such pockets.

Potential Advantages of an Allosteric Modulator Approach:

FeatureAdvantage
Higher Subtype Selectivity Allosteric sites are generally less conserved than orthosteric sites among GPCR subtypes.
Saturable Effects The modulatory effect is dependent on the presence of the endogenous ligand, potentially reducing the risk of overdose.
Fine-tuning of Cellular Signaling Allosteric modulators can exhibit "biased agonism," selectively activating certain downstream signaling pathways over others.
Antimicrobial Agents

The presence of a halogen on an aromatic ring is a common feature in many antimicrobial compounds.[3] Chlorine-containing compounds, in particular, have a long history of use as disinfectants and antiseptics. The combination of the chloro-substituent and the pyridinol core in this compound suggests a potential for antimicrobial activity. The mechanism could involve disruption of microbial cell membranes, inhibition of essential enzymes, or other modes of action.

Hypothetical Screening Cascade for Antimicrobial Activity:

  • Primary Screening: Test the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine the minimum inhibitory concentration (MIC).

  • Secondary Screening: For active compounds, determine the minimum bactericidal/fungicidal concentration (MBC/MFC) and assess the rate of killing.

  • Mechanism of Action Studies: Investigate the underlying mechanism of antimicrobial activity through assays such as membrane potential studies, enzyme inhibition assays, and macromolecular synthesis inhibition assays.

  • In Vivo Efficacy: Evaluate the compound in animal models of infection.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, a thorough analysis of its structural components and the broader landscape of medicinal chemistry provides a strong rationale for its investigation as a novel drug discovery scaffold. Its potential to serve as a versatile building block for kinase inhibitors, GPCR modulators, and antimicrobial agents is compelling.

Future research should focus on the development of a robust and scalable synthesis for this compound. Subsequent in-depth biological evaluation, guided by the principles outlined in this guide, will be crucial in unlocking the full therapeutic potential of this promising molecule. The insights gained from such studies could pave the way for the development of a new generation of targeted and effective medicines.

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Tautomerism of 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a phenomenon of profound significance in medicinal chemistry and materials science. The precise tautomeric form of a heterocyclic molecule dictates its physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and electronic distribution, which in turn govern its biological activity and material function. This guide provides a comprehensive technical analysis of the tautomeric landscape of 2-Amino-5-chloropyridin-4-ol, a substituted pyridine derivative. We will dissect the intricate interplay of structural, electronic, and environmental factors that control the equilibrium between its potential lactim-lactam and amino-imino forms. By integrating theoretical principles with actionable experimental and computational protocols, this document serves as a vital resource for researchers engaged in the design, synthesis, and characterization of heterocyclic compounds for drug development and beyond.

The Theoretical Framework of Pyridine Tautomerism

The tautomerism of this compound is not governed by a single equilibrium but rather a network of competing prototropic shifts. To understand this specific molecule, we must first ground our analysis in the core principles of tautomerism in substituted pyridines.

The Dominant Lactam-Lactim Equilibrium

For 4-hydroxypyridine systems, a primary equilibrium exists between the hydroxy (enol or lactim) form and the pyridone (keto or lactam) form.[1][2] In most cases, the equilibrium heavily favors the pyridone tautomer.[1] This preference is driven by several factors:

  • Aromaticity and Resonance: While the hydroxy form is a true aromatic pyridine, the pyridone form, though not fully aromatic in the same sense, possesses a highly stabilized amide-like resonance structure.[2] A significant resonance contributor for the pyridone form involves a charge-separated species that still maintains the aromatic sextet in the ring, contributing to its stability.[3]

  • Bond Energies: The formation of a strong carbon-oxygen double bond (C=O) in the pyridone form is energetically more favorable than the C=C and C-O bonds in the hydroxy tautomer.[1]

  • Intermolecular Interactions: The pyridone form, with its N-H donor and C=O acceptor sites, is exceptionally well-suited for strong intermolecular hydrogen bonding in both solution and the solid state, further stabilizing this tautomer.[2]

The Secondary Amino-Imino Equilibrium

The presence of a 2-amino group introduces a second layer of complexity: the potential for amino-imino tautomerism.[4] This involves the migration of a proton from the exocyclic amino group to the ring nitrogen, forming an imino tautomer. While the amino form is typically dominant for simple aminopyridines, its contribution to the overall equilibrium landscape of a multifunctionalized molecule like this compound must be considered.

Influence of Substituents and Solvent

The position of the tautomeric equilibrium is not static; it is exquisitely sensitive to electronic and environmental perturbations.

  • Electronic Effects: The substituents on the pyridine ring—an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl)—exert both inductive and resonance effects that can modulate the relative stability of the different tautomers.[5] The chloro group's inductive withdrawal can influence the acidity of the N-H and O-H protons, while the amino group's donation can affect the electron density of the ring system.

  • Solvent Effects: The polarity of the solvent plays a critical role. Polar solvents, particularly those capable of hydrogen bonding like water or methanol, tend to stabilize the more polar pyridone (lactam) tautomer.[6][7] In contrast, non-polar solvents can shift the equilibrium, to a degree, toward the less polar hydroxypyridine (lactim) form.[6][8] This phenomenon arises from the differential solvation of the tautomers.

Potential Tautomers of this compound

The combination of lactam-lactim and amino-imino possibilities gives rise to four primary neutral tautomers for this molecule. Understanding their structures is the first step toward predicting their relative stabilities.

Tautomers cluster_lactam Lactam-Lactim Equilibrium A Tautomer A (Hydroxy-Amino) B Tautomer B (Keto-Amino) A->B K(L/L) C Tautomer C (Hydroxy-Imino) A->C K(A/I) D Tautomer D (Keto-Imino) B->D K(A/I) C->D K(L/L)

Caption: The four principal tautomeric forms of this compound.

The central challenge is to determine which of these tautomers, particularly A and B, is the most stable under physiological or experimental conditions.

Experimental Determination of the Dominant Tautomer

A multi-pronged spectroscopic approach is required to unambiguously identify the predominant tautomeric form in solution. The choice of experiment is guided by the need to find a spectroscopic handle that clearly distinguishes between the potential structures.

UV-Vis Spectrophotometry

Causality: The electronic structure, and thus the chromophore, is different for each tautomer. The pyridone (lactam) form typically absorbs at a longer wavelength than the corresponding hydroxypyridine (lactim) form. By measuring the absorption spectrum in solvents of varying polarity, one can observe shifts in the equilibrium.

Protocol: Solvent-Dependent UV-Vis Analysis

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a solvent in which it is highly soluble, such as DMSO.

  • Solvent Series: Prepare a series of dilute solutions (e.g., 50 µM) by adding a small aliquot of the stock solution to a range of solvents with varying dielectric constants (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from 200 nm to 400 nm using a quartz cuvette. Use the corresponding pure solvent as a blank.

  • Data Analysis: Plot the wavelength of maximum absorbance (λ_max) against the solvent dielectric constant. A significant red-shift (shift to longer wavelength) with increasing solvent polarity is strong evidence for the predominance of the more polar pyridone (keto) tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides a high-resolution snapshot of the molecule's chemical environment. The chemical shifts of protons and carbons directly attached to or near the sites of tautomerization are highly sensitive to the bonding arrangement.

Protocol: ¹H and ¹³C NMR Analysis in Aprotic Solvent

  • Sample Preparation: Dissolve an accurately weighed sample of the compound in a deuterated, polar aprotic solvent like DMSO-d₆. The choice of an aprotic solvent is critical to minimize proton exchange with the solvent, which can broaden the signals of interest (OH, NH).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the number and chemical shifts of signals in the aromatic region and the presence of exchangeable protons. The pyridone form will show an N-H proton, while the hydroxy form will show an O-H proton, both with characteristic chemical shifts.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is often the most definitive technique.

  • Data Analysis: Compare the observed chemical shifts to predicted values or known data for similar structures.

TautomerKey Spectroscopic Hallmark
Hydroxy-Amino (A) ¹³C NMR: Absence of a C=O signal. A signal for C4 bonded to oxygen will be in the ~160-170 ppm range.
Keto-Amino (B) ¹³C NMR: Presence of a distinct C=O (carbonyl) signal, typically in the ~170-185 ppm range.
IR Spectroscopy Hydroxy-Amino (A): Broad O-H stretching band (~3200-3600 cm⁻¹). Absence of a strong C=O stretch.
IR Spectroscopy Keto-Amino (B): Sharp and strong C=O stretching band (~1640-1680 cm⁻¹). Presence of an N-H stretch.

Computational Chemistry Workflow for Tautomer Analysis

When experimental analysis is challenging or to supplement it, in silico methods provide powerful predictive insights. Density Functional Theory (DFT) is the workhorse for accurately calculating the relative energies of tautomers.

Causality: A lower calculated Gibbs free energy (ΔG) corresponds to a more stable tautomer. By calculating the energies of all possible tautomers in both the gas phase and in a simulated solvent environment, we can predict the equilibrium position. A computational investigation at the BHandHLYP/6-311+G(d,p) level of theory has proven effective for studying pyridone tautomerism.[5]

Workflow start Start: Define Tautomer Structures opt_gas Geometry Optimization & Frequency Calculation (Gas Phase) start->opt_gas verify_min Verify True Minima? (No imaginary frequencies) opt_gas->verify_min verify_min->start No, Redefine Structure opt_solv Single-Point Energy Calculation (Solvent Model, e.g., PCM) verify_min->opt_solv Yes analyze Calculate Relative Gibbs Free Energies (ΔG = G_tautomer - G_lowest) opt_solv->analyze end End: Predict Tautomer Stability analyze->end

Caption: A standard DFT workflow for predicting tautomer stability.

Protocol: DFT-Based Energy Calculation

  • Structure Generation: Build the 3D structures of all four potential tautomers (A, B, C, D) in a molecular modeling program.

  • Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation for each tautomer using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment.[9][10]

  • Energy Analysis: Extract the Gibbs free energies from the output files. Calculate the relative energy (ΔΔG) of each tautomer with respect to the most stable one. The tautomer with the lowest Gibbs free energy is the predicted most abundant species.

  • Equilibrium Constant Estimation: The equilibrium constant (K_eq) between two tautomers can be estimated using the equation: ΔG = -RT ln(K_eq).

Tautomer FormPredicted Relative Stability (Hypothetical)Key Physicochemical Implications
Hydroxy-Amino High EnergyLess likely to be the dominant form.
Keto-Amino Lowest Energy (Most Stable) Expected dominant tautomer. Possesses distinct H-bond donor (NH) and acceptor (C=O, NH₂) sites. More polar.
Hydroxy-Imino Very High EnergyHighly unlikely. Disrupts ring aromaticity.
Keto-Imino High EnergyUnlikely. Less stable than the amino counterpart.

Implications for Drug Development

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

  • Receptor Binding: The dominant tautomer presents a specific three-dimensional arrangement of hydrogen bond donors and acceptors. A drug designed to bind to a receptor in its minor tautomeric form will exhibit poor efficacy. The keto-amino form of this compound, for example, has a different hydrogen bonding pattern than the hydroxy-amino form, which would lead to completely different interactions with a target protein.

  • Solubility and Permeability: The more polar keto tautomer is expected to have higher aqueous solubility but potentially lower membrane permeability compared to the less polar hydroxy tautomer. This balance, governed by the tautomeric equilibrium, is central to the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • pKa and Ionization: The basicity of the ring nitrogen and the acidity of the N-H/O-H protons are different for each tautomer. The dominant tautomer will dictate the pKa of the molecule, which in turn determines its ionization state at physiological pH (7.4), profoundly impacting its absorption and distribution.

Conclusion

The tautomerism of this compound is a multifactorial phenomenon primarily governed by the robust stability of the pyridin-4(1H)-one (keto/lactam) system. While four tautomers are theoretically possible, a combined analysis of fundamental principles, spectroscopic data, and computational modeling strongly predicts that the keto-amino tautomer (Tautomer B) will be the overwhelmingly dominant species in polar, aqueous environments relevant to biological systems. The electronic effects of the amino and chloro substituents fine-tune this equilibrium but are unlikely to overcome the intrinsic preference for the lactam form. For any researcher working with this or similar heterocyclic scaffolds, a thorough characterization of the tautomeric state using the methodologies outlined in this guide is not merely recommended; it is an essential prerequisite for rational drug design and development.

References

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

  • Raczyńska, E. D., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega. Available at: [Link]

  • Baranac-Stojanović, M., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. Available at: [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. University of Liverpool. Available at: [Link]

  • Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

  • Nowacki, J., et al. (2019). Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. Available at: [Link]

  • Bensaude, O., et al. (1978). Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. Journal of the American Chemical Society. Available at: [Link]

  • Mas-Roselló, J., et al. (2005). Theoretical prediction of relative and absolute pKa values of aminopyridines. ResearchGate. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Fujimoto, A., & Inuzuka, K. (1990). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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  • Krall, N., et al. (2020). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. Available at: [Link]

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An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey of a candidate molecule from discovery to a viable therapeutic agent is fundamentally governed by its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical exploration of 2-Amino-5-chloropyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data for this specific molecule, this paper establishes a predictive profile based on the well-characterized analogue, 2-Amino-5-chloropyridine, and foundational chemical principles. It further outlines robust, field-proven experimental protocols for rigorously determining its solubility and stability, empowering researchers to generate the critical data needed for drug development milestones.

Introduction: The Pivotal Role of Physicochemical Characterization

Heterocyclic scaffolds, particularly pyridine derivatives, are cornerstones of modern drug discovery, forming the core of numerous approved pharmaceuticals.[1] this compound, by its structure, is a molecule of significant interest, likely as a synthetic intermediate or a metabolite of more complex active pharmaceutical ingredients (APIs). Its predecessor, 2-Amino-5-chloropyridine, is a known intermediate in the synthesis of therapeutic agents like Zopiclone and Zolpidem.[2][3] The introduction of a hydroxyl group at the 4-position fundamentally alters the molecule's electronic and steric landscape, profoundly impacting its solubility and stability—two parameters that dictate a drug's developability, formulation strategy, and ultimately, its clinical success.

This guide serves as a proactive analytical framework. We will first dissect the theoretical underpinnings of the molecule's behavior and then provide detailed, actionable protocols for its empirical validation.

Predicted Physicochemical Profile: From Analogue to Target

Direct experimental data for this compound is scarce. Therefore, we must build a predictive model by understanding the parent compound, 2-Amino-5-chloropyridine, and the specific influence of the C4-hydroxyl group.

The Tautomeric Equilibrium: A Critical Consideration

A defining feature of 4-hydroxypyridine systems is the existence of a tautomeric equilibrium with the corresponding pyridone form, in this case, 2-Amino-5-chloro-1H-pyridin-4-one.[4] In aqueous and other polar solutions, the equilibrium strongly favors the pyridone tautomer.[5][6] This is a critical insight, as the pyridone form, with its amide-like character and distinct hydrogen bonding capabilities, will dominate the molecule's solution-state behavior, including its solubility and interactions with biological targets. In the gas phase or non-polar solvents, the hydroxypyridine form may be more prevalent.[6][7] For the purposes of drug development, all subsequent analysis will assume the predominance of the pyridone tautomer in physiological environments.

Solubility_Workflow cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis cluster_validation Validation Checks A Add excess compound to vials B Add aqueous buffers (e.g., pH 1.2, 7.4) A->B C Seal and shake (24-48h at 25°C/37°C) B->C D Centrifuge to pellet solid C->D E Sample supernatant D->E F Dilute in mobile phase E->F I Measure final pH E->I G Quantify by HPLC-UV F->G H Confirm excess solid remains G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Stability Assessment

Understanding a molecule's intrinsic stability is non-negotiable. Forced degradation (stress testing) is the definitive method to identify potential degradation pathways and establish the stability-indicating nature of the analytical method. [8]This is performed in accordance with ICH Q1A(R2) guidelines. [9][10] Expertise & Causality: The conditions for forced degradation are intentionally more severe than standard storage conditions. [11]The goal is not to determine shelf-life but to rapidly generate potential degradants that might form over a much longer period under normal conditions. [8][12]By subjecting the molecule to hydrolysis, oxidation, and photolysis, we probe the weakest points in its chemical structure, providing a roadmap for formulation and handling. A target degradation of 5-20% is ideal; enough to detect and identify degradants without completely destroying the parent molecule. [13]

Forced Degradation (Stress Testing) Protocol

Protocol Steps:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution of the compound (in a transparent vial) and the solid compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A dark control (wrapped in foil) must be run alongside.

    • Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).

  • Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). For thermal and photolytic studies, time points may extend over days.

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid, respectively, before dilution and analysis. This stops the degradation reaction.

    • For other samples, dilute directly with mobile phase.

  • Analysis (HPLC with Mass Spectrometry Detection):

    • Analyze all samples using a high-resolution HPLC-MS system.

    • Mass Balance Calculation: The core of a self-validating study. The sum of the peak area of the parent compound and all degradant peaks should remain constant (ideally 95-105%) across all time points. This demonstrates that all significant degradants are being detected.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound, ensuring no co-eluting degradants.

Stability_Workflow cluster_stress Apply Stress Conditions (Parallel) cluster_validation Validation & Data Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B Light) A->E F Sample at multiple time points (0-24h+) B->F C->F D->F E->F G Quench/Neutralize Reactions F->G H Analyze by HPLC-MS/PDA G->H I Assess Peak Purity H->I J Calculate Mass Balance H->J K Identify Degradants H->K

Caption: Workflow for Forced Degradation Studies.

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

  • Oxidation: The electron-rich aromatic ring, particularly activated by the amino and hydroxyl/oxo groups, is susceptible to oxidation. The amino group could be oxidized to a nitroso or nitro derivative, or ring hydroxylation could occur.

  • Hydrolysis: While the pyridine ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to nucleophilic displacement of the chlorine atom or, less likely, ring-opening reactions.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to de-chlorination via a radical mechanism.

Conclusion

References

  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved January 23, 2026, from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved January 23, 2026, from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved January 23, 2026, from [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 23, 2026, from [Link]

  • MDPI. (n.d.). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Retrieved January 23, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxypyridine. Retrieved January 23, 2026, from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 23, 2026, from [Link]

  • Nature. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. Retrieved January 23, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved January 23, 2026, from [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 23, 2026, from [Link]

  • ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved January 23, 2026, from [Link]

  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved January 23, 2026, from [Link]

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  • MedCrave online. (2016). Forced Degradation Studies. Retrieved January 23, 2026, from [Link]

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  • ResearchGate. (n.d.). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Retrieved January 23, 2026, from [Link]

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Methodological & Application

Synthesis of 2-Amino-5-chloropyridin-4-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, multi-step synthesis of 2-Amino-5-chloropyridin-4-ol, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The protocol starts from the readily available precursor, 2-aminopyridine. The synthetic strategy involves a regioselective chlorination to yield 2-amino-5-chloropyridine, followed by N-oxidation, and a subsequent rearrangement-hydrolysis to introduce the hydroxyl group at the 4-position. This document provides not only step-by-step experimental procedures but also elucidates the underlying chemical principles and mechanistic considerations that govern each transformation. It is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-documented method for the preparation of this important scaffold.

Introduction and Strategic Overview

Substituted pyridinols are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, in particular, presents a trifunctional scaffold with strategic handles for further chemical elaboration. The amino, chloro, and hydroxyl groups offer distinct reactivity profiles, making it a versatile building block for creating diverse molecular libraries.

The synthesis from 2-aminopyridine is not a direct transformation but requires a strategic sequence of reactions to install the desired substituents with correct regiochemistry. Our chosen synthetic pathway is designed for efficiency, high yield, and control over selectivity.

The overall transformation is depicted below:

Synthetic_Pathway Start 2-Aminopyridine Intermediate1 2-Amino-5-chloropyridine Start->Intermediate1 Step 1: Chlorination Intermediate2 2-Amino-5-chloropyridine N-oxide Intermediate1->Intermediate2 Step 2: N-Oxidation Product This compound Intermediate2->Product Step 3: Hydroxylation

2-Amino-5-chloropyridin-4-ol: A Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them a primary focus for drug discovery, with numerous small molecule inhibitors targeting the ATP-binding site of these enzymes. The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the adenine core of ATP.

This application note provides a detailed guide to the utility of 2-Amino-5-chloropyridin-4-ol as a versatile precursor for the synthesis of a new generation of kinase inhibitors. We will explore its chemical properties, outline detailed synthetic protocols, and discuss the rationale behind its use in constructing potent and selective kinase inhibitors. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in the field of drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₅H₅ClN₂ON/A
Molecular Weight 144.56 g/mol N/A
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)Inferred

Synthetic Strategy: From Precursor to Potent Inhibitor Scaffold

The strategic location of the amino, chloro, and hydroxyl groups on the pyridine ring makes this compound an ideal starting material for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a known pharmacophore in a variety of kinase inhibitors.[2][3][4][5]

The overall synthetic workflow is depicted below:

Synthetic_Workflow A This compound B Chlorination A->B POCl₃ C 2-Amino-4,5-dichloropyridine B->C D Buchwald-Hartwig Amination C->D Aryl Amine, Pd Catalyst, Ligand, Base E N-Aryl-2-amino-5-chloropyridine Derivative D->E F Cyclization E->F Formamide or other cyclizing agent G Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core F->G

Caption: Synthetic workflow from this compound to a pyrido[2,3-d]pyrimidine kinase inhibitor core.

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of a pyrido[2,3-d]pyrimidine-based kinase inhibitor scaffold starting from this compound.

Protocol 1: Chlorination of this compound

Objective: To convert the hydroxyl group at the 4-position to a chlorine atom, yielding 2-amino-4,5-dichloropyridine. This transformation is a critical step to enable subsequent cross-coupling reactions.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add phosphorus oxychloride (3.0 eq) to the stirred slurry at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-4,5-dichloropyridine.

Protocol 2: Buchwald-Hartwig Amination of 2-Amino-4,5-dichloropyridine

Objective: To introduce an aryl group at the 4-position via a palladium-catalyzed C-N cross-coupling reaction.[6][7] This is a key step in building the desired kinase inhibitor structure.

Materials:

  • 2-Amino-4,5-dichloropyridine (from Protocol 1)

  • Aryl amine (e.g., aniline or a substituted aniline) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine 2-amino-4,5-dichloropyridine (1.0 eq), the aryl amine (1.2 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired N-aryl-2-amino-5-chloropyridine derivative.

Protocol 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

Objective: To construct the fused pyrimidine ring to yield the final kinase inhibitor scaffold.

Materials:

  • N-Aryl-2-amino-5-chloropyridine derivative (from Protocol 2)

  • Formamide

  • High-temperature reaction vessel (e.g., sealed tube)

Procedure:

  • Place the N-aryl-2-amino-5-chloropyridine derivative (1.0 eq) in a high-temperature reaction vessel.

  • Add an excess of formamide.

  • Seal the vessel and heat to 180-200 °C for 6-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be recrystallized or purified by column chromatography to yield the final pyrido[2,3-d]pyrimidine kinase inhibitor core.

Target Kinase Families and Structure-Activity Relationship (SAR) Insights

The pyrido[2,3-d]pyrimidine scaffold is a versatile core that has been utilized to target a range of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Polo-like Kinases (PLKs) [8][9]

  • Janus Kinases (JAKs)

The substituents introduced in the synthetic sequence play a crucial role in determining the potency and selectivity of the final inhibitor.

SAR_Insights cluster_0 Pyrido[2,3-d]pyrimidine Core cluster_1 R1 (from Aryl Amine) cluster_2 R2 (further functionalization) Core Core Scaffold (H-bonding with kinase hinge) R1 Modulates selectivity and potency. Targets hydrophobic pocket. Core->R1 R2 Improves physicochemical properties (solubility, cell permeability). Core->R2

Caption: Key regions for SAR exploration on the pyrido[2,3-d]pyrimidine scaffold.

The aryl group introduced via the Buchwald-Hartwig amination (R1) can be varied to probe the hydrophobic pocket of the ATP-binding site. Further functionalization at other positions (R2) can be explored to enhance solubility and other pharmacokinetic properties.

Conclusion: A Gateway to Novel Kinase Inhibitors

This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of privileged scaffolds such as pyrido[2,3-d]pyrimidines. The detailed protocols provided in this application note offer a robust starting point for researchers to explore the chemical space around this core structure, paving the way for the discovery of next-generation targeted therapeutics.

References

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  • Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (2009). ResearchGate. Retrieved from [Link]

  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2021). I.R.I.S. Retrieved from [Link]

  • Scaffold Hopping and Bioisosteric Replacements Based on Binding Site Alignments. (2017). SciSpace. Retrieved from [Link]

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  • Identification of Bioisosteric Scaffolds using Scaffold Keys. (2018). ChemRxiv. Retrieved from [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. (2017). National Institutes of Health. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 2-methyl- And 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. (2009). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020). ResearchGate. Retrieved from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022). ResearchGate. Retrieved from [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2012). Scirp.org. Retrieved from [Link]

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  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2024). ACS Omega. Retrieved from [Link]

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The Elusive Role of 2-Amino-5-chloropyridin-4-ol in Agrochemical Synthesis: A Pivot to a Key Isomeric Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Synthetic Chemists

Introduction: The Quest for a Specific Scaffold

In the landscape of agrochemical research, the pyridine ring system is a cornerstone for the development of novel herbicides, fungicides, and insecticides. Its unique electronic properties and ability to be functionalized at various positions make it a privileged scaffold. Our investigation into the specific application of 2-Amino-5-chloropyridin-4-ol in this domain has revealed a notable scarcity of documented use in publicly available literature and patent databases. While its structural features—a nucleophilic amino group, an electron-withdrawing chlorine atom, and a hydroxyl group that can exhibit keto-enol tautomerism—suggest potential as a versatile building block, its role in agrochemical synthesis appears to be largely unexplored or at least not widely reported.

This guide, therefore, pivots to a closely related and industrially significant isomer: 2-Amino-5-chloropyridine . This compound serves as a critical intermediate in the synthesis of several agrochemicals, and a detailed examination of its applications will provide valuable insights for researchers in the field. We will explore its synthetic utility, focusing on the preparation of chloro-substituted-imidazo-pyridine herbicides, and provide detailed protocols and the chemical rationale behind them.

2-Amino-5-chloropyridine: A Validated Intermediate in Herbicide Synthesis

2-Amino-5-chloropyridine is a key precursor in the synthesis of a class of potent herbicides. Its utility is prominently highlighted in the preparation of 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-[4,5-b]-pyridine compounds, as outlined in historical patent literature which lays a foundation for this class of herbicides.[1] The synthetic pathway leverages the reactivity of the amino group and the pyridine ring to construct the fused imidazole system characteristic of these herbicides.

Synthetic Pathway to Imidazo-[4,5-b]-pyridine Herbicides

The transformation of 2-Amino-5-chloropyridine into the target herbicidal compounds involves a multi-step synthesis. The key steps are:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Acylation: Reaction of the amino group with a fluoroacylating agent.

  • Reductive Cyclization: Reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization to form the imidazole ring.

The overall synthetic workflow can be visualized as follows:

G A 2-Amino-5-chloropyridine B Nitration (e.g., HNO3/H2SO4) A->B Step 1 C 2-Amino-3-nitro-5-chloropyridine B->C D Acylation (e.g., Fluoroacylating agent) C->D Step 2 E 5-Chloro-3-nitro-2-fluoroacylamidopyridine D->E F Reductive Cyclization (e.g., H2, Pd/C or SnCl2) E->F Step 3 G 6-Chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-[4,5-b]-pyridine (Herbicidal Product) F->G

Caption: Synthetic pathway from 2-Amino-5-chloropyridine to imidazo-[4,5-b]-pyridine herbicides.

Experimental Protocols and Mechanistic Insights

Protocol 1: Nitration of 2-Amino-5-chloropyridine

This protocol describes the selective nitration of 2-Amino-5-chloropyridine at the 3-position, a critical step to enable the subsequent cyclization.

Objective: To synthesize 2-Amino-3-nitro-5-chloropyridine.

Materials:

Reagent/SolventMolar Mass ( g/mol )ConcentrationQuantity
2-Amino-5-chloropyridine128.56-12.86 g (0.1 mol)
Concentrated Sulfuric Acid98.0898%50 mL
Fuming Nitric Acid63.01>90%10 mL
Ice--200 g
Sodium Hydroxide Solution40.0020% (w/v)As needed

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Dissolution of Starting Material: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 12.86 g (0.1 mol) of 2-Amino-5-chloropyridine in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

  • Nitration: While maintaining the temperature at 0-5 °C, add 10 mL of fuming nitric acid dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by slowly adding 20% sodium hydroxide solution until the pH is approximately 7. A yellow precipitate of 2-Amino-3-nitro-5-chloropyridine will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford the pure product.

Causality Behind Experimental Choices:

  • Strongly Acidic Medium: The use of concentrated sulfuric acid protonates the amino group of 2-Amino-5-chloropyridine. This deactivates the ring towards electrophilic substitution and directs the incoming nitro group to the 3-position, which is meta to the deactivating amino group and ortho to the ring nitrogen.

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of undesired byproducts.

  • Fuming Nitric Acid: Fuming nitric acid is a stronger nitrating agent than concentrated nitric acid and is necessary to achieve nitration of the deactivated pyridine ring.

The Role of the Pyridine Scaffold in Agrochemicals

The pyridine ring is a common feature in a wide array of agrochemicals due to several key factors:

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation in plants and insects compared to a benzene ring, leading to longer-lasting activity.

  • Systemic Properties: The polarity of the pyridine nitrogen can enhance the systemic movement of the agrochemical within the plant.

  • Binding Interactions: The nitrogen atom can act as a hydrogen bond acceptor, facilitating strong binding to the target enzyme or receptor in the pest or weed.

Conclusion and Future Perspectives

While the direct application of this compound in agrochemical synthesis remains to be widely documented, the exploration of its isomer, 2-Amino-5-chloropyridine, provides a clear example of how substituted pyridines are pivotal in the development of modern crop protection agents. The synthetic pathways and protocols discussed herein for the preparation of imidazo-pyridine herbicides from 2-Amino-5-chloropyridine underscore the importance of understanding the reactivity of such intermediates.

For researchers, the untapped potential of this compound presents an opportunity. Its unique combination of functional groups could be exploited to create novel agrochemical scaffolds. Future work could focus on elucidating the reactivity of the hydroxyl group and its influence on the overall biological activity of derived molecules. Such investigations may yet reveal a significant role for this elusive compound in the next generation of agrochemicals.

References

  • Process for preparing 2-amino-5-chloropyridine. US3985759A.

Sources

Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide to the strategic functionalization of 2-Amino-5-chloropyridin-4-ol, a versatile heterocyclic scaffold of significant interest in medicinal and materials chemistry. We move beyond simple procedural lists to explain the underlying principles governing the molecule's reactivity. This guide details field-proven protocols for regioselective modifications at three key positions: electrophilic substitution at C3, palladium-catalyzed cross-coupling at C5, and direct functionalization of the C2-amino and C4-hydroxyl groups. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Foundational Analysis: Structure, Tautomerism, and Reactivity

Before attempting functionalization, it is critical to understand the inherent chemical nature of this compound. Its reactivity is not merely the sum of its parts but a complex interplay of tautomerism and the electronic effects of its substituents.

The Critical Role of Pyridone Tautomerism

Like other 4-hydroxypyridines, the title compound exists in equilibrium with its tautomeric form, 2-Amino-5-chloro-1H-pyridin-4-one. In most solid and solution states, the pyridone form is significantly favored due to its amide-like stability and capacity for intermolecular hydrogen bonding.[1][2] This is a pivotal consideration, as it influences the aromaticity and electronic distribution of the ring, thereby dictating the course of subsequent reactions. While formally a pyridone, the system retains aromatic character through the delocalization of the nitrogen lone pair into the ring.[1]

Electronic Landscape and Site Reactivity

The functionalization pathways are dictated by the powerful electronic influences of the three substituents:

  • 2-Amino Group (-NH₂): A potent electron-donating group (EDG) that activates the ring towards electrophilic attack, primarily directing to its ortho (C3) and para (C5) positions.

  • 4-Hydroxyl/Keto Group (-OH/C=O): In its hydroxyl form, it is a strong EDG, directing to its ortho positions (C3 and C5). As a pyridone, its influence is more complex, but the overall system remains electron-rich.

  • 5-Chloro Group (-Cl): An electron-withdrawing group via induction but a weak deactivator overall. Crucially, it serves as an excellent synthetic handle for transition-metal-catalyzed cross-coupling reactions.

The synergistic effect of the C2-amino and C4-hydroxyl groups renders the C3 position highly electron-rich and the primary site for electrophilic aromatic substitution. The C5-Cl bond is the logical site for building molecular complexity via cross-coupling. The -NH₂ and -OH groups themselves are also available for direct modification.

Caption: Predicted sites of functionalization on the this compound scaffold.

Protocols for Regioselective Functionalization

The following sections provide detailed, step-by-step protocols for modifying the scaffold. These are presented as robust starting points, adaptable to specific substrate and reagent requirements.

Strategy 1: Electrophilic Aromatic Substitution at the C3-Position

Causality: The C3 position is the most nucleophilic carbon on the ring due to the concerted electron-donating effects from the adjacent amino and hydroxyl groups. This makes it the prime target for electrophilic attack.

Nitration introduces a versatile nitro group, which can be a precursor for an amino group or other functionalities. The use of a mixed-acid system is a standard and effective method.[3][4]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cool concentrated H₂SO₄ (10 mL per 1 g of substrate) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add this compound to the cold, stirring sulfuric acid. Ensure the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming HNO₃ (1.2 equivalents) to concentrated H₂SO₄ (2 mL per 1 mL of HNO₃) at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature between 0 and 5 °C. The rate of addition is critical to control the exotherm.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization & Extraction: Slowly neutralize the acidic slurry by adding saturated NaHCO₃ solution until the pH is ~7. Filter the resulting solid, or if no solid forms, extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by recrystallization or column chromatography.

Trustworthiness Check: The primary risk is over-nitration or oxidative degradation. Maintaining low temperatures is crucial. The slow, controlled addition of the nitrating mixture ensures that the reaction remains selective and safe.

Strategy 2: Palladium-Catalyzed Cross-Coupling at the C5-Position

Causality: The C-Cl bond at the 5-position provides a robust handle for modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high efficiency and broad substrate scope. This is the most powerful strategy for introducing significant structural diversity.

The Suzuki coupling is a versatile method for creating biaryl structures or introducing alkyl/alkenyl groups.[5] It relies on a palladium catalyst to couple the chloropyridine with an organoboron reagent.[6][7]

Materials:

  • 2-Amino-5-chloro-3-nitropyridin-4-ol (or other C3-functionalized derivative)

  • Aryl or Vinyl Boronic Acid (1.2-1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine substrate, the boronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.

G Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L2 Pd(0)L2->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)(R)L2 OxAdd->Transmetal R-B(OR)2 + Base RedElim Reductive Elimination Ar-R Transmetal->RedElim RedElim->Pd(0)L2 Product Out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki Couplings

Boronic Acid PartnerExpected C5-SubstituentTypical Yield Range
Phenylboronic acidPhenyl75-90%
4-Methoxyphenylboronic acid4-Methoxyphenyl80-95%
Thiophene-2-boronic acid2-Thienyl70-85%
Vinylboronic acid pinacol esterVinyl65-80%
Strategy 3: Direct Modification of Heteroatom Substituents

Causality: The exocyclic amino and hydroxyl groups possess their own nucleophilic character and can be functionalized directly, often as a means of protection or to modulate the final compound's physicochemical properties.

Acylation protects the amino group from participating in unwanted side reactions and reduces its electron-donating strength.[3]

Materials:

  • This compound

  • Acetyl Chloride or Acetic Anhydride (1.1 equivalents)

  • Base (Pyridine or Triethylamine, 1.5 equivalents)

  • Solvent (Dichloromethane or THF)

Procedure:

  • Reaction Setup: Dissolve or suspend the substrate in the chosen solvent in a round-bottom flask at 0 °C.

  • Base Addition: Add the base (e.g., triethylamine) and stir for 5 minutes.

  • Acylating Agent: Add the acylating agent (e.g., acetyl chloride) dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours until the reaction is complete (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with dilute HCl (if using TEA), saturated NaHCO₃, and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the N-acylated product, which can be purified further if necessary.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Reagent Hazards:

    • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care. Always add acid to water, never the reverse.

    • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

    • Bases (NaH, NaOtBu): Water-reactive and corrosive. Handle under inert, anhydrous conditions.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • U.S. Patent 3,985,759. "Process for preparing 2-amino-5-chloropyridine.
  • U.S. Patent Application Publication No. 2010/0089773 A2. "Process for preparation of nitropyridine derivatives.
  • ChemTube3D. "4-Hydroxypyridine-Tautomerism." [Link]

  • YouTube. "Hydroxypyridine-Pyridone Tautomerism." (2010). [Link]

  • Encyclopedia.pub. "Principles of the Suzuki Coupling Reaction." (2023). [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." [Link]

  • Semantic Scholar. "The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines." (1999). [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-5-chloropyridin-4-ol, a valuable heterocyclic building block in the development of novel therapeutics and functional materials. Recognizing the absence of a well-documented, large-scale protocol, this guide proposes a robust and scientifically grounded two-step synthetic route commencing with the synthesis of the precursor, 2-aminopyridin-4-ol, followed by a regioselective chlorination. This application note is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, mechanistic insights, and critical considerations for process scale-up.

Introduction and Strategic Overview

This compound and its derivatives are emerging as pivotal intermediates in medicinal chemistry, attributed to the versatile reactivity of the substituted pyridine core. The strategic placement of the amino, chloro, and hydroxyl functionalities offers multiple points for molecular elaboration, making it a sought-after scaffold for the synthesis of complex molecular architectures.

The synthetic strategy outlined herein is predicated on a two-stage process designed for scalability, safety, and efficiency:

  • Stage 1: Synthesis of 2-Aminopyridin-4-ol: A reliable method for the preparation of the key precursor.

  • Stage 2: Regioselective Chlorination: The controlled introduction of a chlorine atom at the C-5 position of the pyridine ring.

This document will delve into the mechanistic rationale behind the chosen synthetic pathway, provide step-by-step protocols, and address the practical challenges associated with transitioning from laboratory to pilot or industrial scale production.

Proposed Synthetic Pathway and Mechanistic Rationale

The proposed synthetic route is depicted below. The process begins with the synthesis of 2-aminopyridin-4-ol, followed by electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) to yield the target molecule.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Chlorination Start Starting Materials Precursor 2-Aminopyridin-4-ol Start->Precursor [Details in Protocol 1] Chlorination This compound Precursor->Chlorination NCS, Acetic Acid [Details in Protocol 2] Final_Product Purified Product Chlorination->Final_Product Purification

Figure 1: Proposed two-stage synthetic workflow for this compound.

Rationale for Regioselective Chlorination

The critical step in this synthesis is the regioselective chlorination at the C-5 position. The pyridine ring of 2-aminopyridin-4-ol is electron-rich and highly activated towards electrophilic substitution due to the presence of two electron-donating groups: the amino group at C-2 and the hydroxyl group at C-4. Both are ortho, para-directing.

  • The 2-amino group directs electrophilic attack to the C-3 and C-5 positions.

  • The 4-hydroxyl group also directs electrophilic attack to the C-3 and C-5 positions.

This dual activation strongly favors substitution at the C-3 and C-5 positions. The regioselectivity for the C-5 position is primarily attributed to steric hindrance at the C-3 position, which is flanked by the two existing substituents. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its moderate reactivity and ease of handling, making it suitable for large-scale operations.[1] The use of an acidic medium, such as acetic acid, can further modulate the reactivity and selectivity of the reaction.[2]

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Aminopyridin-4-ol (Precursor)

This protocol is adapted from established methods for the synthesis of substituted aminopyridines.

Materials:

  • Ethyl cyanoacetate

  • Acetone

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe. The vessel should be of an appropriate size to accommodate the reaction volume, with at least 20-25% headspace.

  • Condensation: Charge the reactor with ethanol and sodium ethoxide solution. Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a mixture of ethyl cyanoacetate and acetone from the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Cyclization: Carefully add water to the reaction mixture, followed by the slow addition of concentrated hydrochloric acid to adjust the pH to approximately 2.

  • Heat the mixture to reflux (around 80-90 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Adjust the pH to 7-8 with a sodium hydroxide solution to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Scale-up Synthesis of this compound

Materials:

  • 2-Aminopyridin-4-ol (from Protocol 1)

  • N-Chlorosuccinimide (NCS)

  • Glacial Acetic Acid

  • Deionized Water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, temperature probe, and a port for solid addition, charge 2-aminopyridin-4-ol and glacial acetic acid. Stir to form a suspension.

  • Chlorination: Cool the suspension to 10-15 °C. Add N-Chlorosuccinimide (NCS) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 25 °C. The addition of NCS can be exothermic, and careful temperature control is crucial.

  • After the complete addition of NCS, continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing cold deionized water with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous suspension until the pH is approximately 7. Be cautious as this will evolve CO2 gas.

  • Isolation: Filter the precipitated solid and wash thoroughly with deionized water to remove any residual acetic acid and succinimide.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol.

  • Drying: Dry the purified product under vacuum at 60-70 °C to a constant weight.

Process Optimization and Scale-up Considerations

Transitioning from a laboratory-scale synthesis to a large-scale manufacturing process requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory ScaleScale-up ConsiderationsRationale
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorDurability, heat transfer, and chemical resistance.
Temperature Control Ice bath, heating mantleJacketed reactor with a thermal control unitPrecise control of exothermic and endothermic events is critical for safety and to minimize side product formation.
Reagent Addition Manual additionMetering pumps for liquids, screw feeders for solidsControlled addition rates are essential for managing reaction exotherms and maintaining optimal stoichiometry.
Mixing Magnetic stirrerMechanical overhead stirrer (e.g., impeller, turbine)Efficient mixing is crucial for ensuring homogeneity and effective heat and mass transfer in larger volumes.
Work-up Funnel filtrationCentrifuge or filter pressEfficient and safe handling of large volumes of solids and liquids.
Purification Recrystallization in flaskCrystallization vessel with controlled cooling profilesControlled crystallization is key to achieving consistent particle size, purity, and yield.
Safety Fume hoodProcess safety management (PSM) protocols, including hazard and operability (HAZOP) studies, pressure relief systems, and emergency shutdown procedures.To mitigate the risks associated with handling larger quantities of chemicals and potential runaway reactions.

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HAZOP Analysis | Thermal Stability Studies | Impurity Profiling}" ]; "Pilot_Scale" [label="Pilot Scale Synthesis\n(kilograms) | { Equipment Selection | Parameter Optimization | In-Process Controls}" ]; "Manufacturing" [label="Manufacturing Scale\n(multi-kilograms) | { Process Validation | Quality Control | Regulatory Compliance}" ]; "Final_Product" [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Process_Dev";
"Process_Dev" -> "Pilot_Scale";
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Figure 2: Logical workflow for scaling up the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the final product, this compound, should be confirmed using a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for the presence of impurities. The proton NMR should show two distinct signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of >98% is typically desired for pharmaceutical intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups (N-H, O-H, C-Cl, and aromatic C-H bonds).

  • Melting Point: A sharp melting point range is indicative of high purity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield in Chlorination Incomplete reactionIncrease reaction time or slightly increase the temperature. Ensure efficient mixing.
Loss of product during work-upOptimize the pH for precipitation. Ensure thorough extraction if applicable.
Formation of Di-chlorinated Impurity Over-chlorinationUse a stoichiometric amount of NCS (or a slight excess, e.g., 1.05-1.1 equivalents). Maintain strict temperature control.
Poor Regioselectivity Incorrect reaction conditionsEnsure the reaction is run under the recommended acidic conditions. Screen other solvents if necessary.
Difficult Purification Persistent impuritiesOptimize the recrystallization solvent system. Consider a wash with a non-polar solvent to remove non-polar impurities.

Conclusion

The synthetic route and protocols detailed in this application note provide a practical and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the guidelines for process scale-up, researchers and chemical engineers can safely and efficiently produce this valuable intermediate for a wide range of applications in drug discovery and materials science.

References

  • J. Wang, Y. Li, et al. "Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis." Organic Process Research & Development.
  • Z. Sun, H. Wang, et al. "Solvent-free or low-solvent large-scale preparation of chloropyrimidine and analogues." The Journal of Organic Chemistry.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Edition.
  • Prakash, G. K. S., Mathew, T., et al. "N-Halosuccinimides are efficiently activated in trifluoromethanesulfonic acid and BF3-H2O, allowing the halogenations of deactivated aromatics." Journal of the American Chemical Society, 2004, 126, 15770-15776.
  • Wu, H., Hynes, J., Jr. "A mild, efficient, Cu(I)-catalyzed method for the synthesis of aryl chlorides from arylboronic acids." Organic Letters, 2010, 12, 1192-1195.
  • "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." PMC - NIH. Available at: [Link]

  • "N-Chlorosuccinimide (NCS)." Organic Chemistry Portal. Available at: [Link]

  • "Chlorination of 6 with N-chlorosuccinimide (NCS)." ResearchGate. Available at: [Link]

  • "Purification method of pyridine and pyridine derivatives." Google Patents.
  • "Synthesis and purification method of 2-amino-4-methylpyridine." Google Patents.
  • "Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof." Google Patents.
  • "Chlorination - Common Conditions." University of Rochester. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chlorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist:

Researchers investigating the synthesis of 2-Amino-5-chloropyridin-4-ol will find a notable scarcity of published literature detailing specific reaction protocols and associated side reactions for this particular molecule. The electronic and directing effects of the C4-hydroxyl group significantly alter the reactivity of the pyridine ring compared to its more commonly synthesized analogue, 2-Amino-5-chloropyridine.

This guide is structured to address this information gap responsibly. The primary focus of the detailed Troubleshooting Guide and FAQs will be on the well-documented synthesis of 2-Amino-5-chloropyridine , for which common side reactions are known and controllable. Following this, a Theoretical Discussion section will extrapolate from established chemical principles to forecast potential side reactions and challenges you might encounter in the synthesis of the less-documented This compound . This approach is intended to provide practical, evidence-based advice where it exists, and sound theoretical guidance where it does not.

Part 1: Troubleshooting Guide for 2-Amino-5-chloropyridine Synthesis

The most prevalent method for synthesizing 2-Amino-5-chloropyridine is the direct chlorination of 2-aminopyridine. The primary challenge in this electrophilic aromatic substitution is achieving selective mono-chlorination at the C5 position while preventing over-chlorination.

Core Issue: Formation of 2-Amino-3,5-dichloropyridine Impurity

The most common side reaction is the formation of the dichlorinated byproduct, 2-amino-3,5-dichloropyridine.[1] This occurs when the reaction conditions are not sufficiently controlled to deactivate the ring after the first chlorination.

dot

Caption: Desired vs. Side Reaction in 2-Aminopyridine Chlorination.

Question & Answer Troubleshooting

Q1: My final product is contaminated with a significant amount of 2-amino-3,5-dichloropyridine. What is the primary cause?

A1: The formation of the dichlorinated byproduct is almost always due to insufficient protonation of the pyridine ring system.[1] In a weakly acidic medium (Hammett acidity function, H₀, greater than -3.5), a substantial amount of unprotonated 2-aminopyridine and 2-amino-5-chloropyridine exists. The unprotonated forms are highly activated towards electrophilic attack, and the rates of the first and second chlorination are comparable, leading to significant over-chlorination.[1]

Q2: How can I suppress the formation of this dichlorinated impurity?

A2: The key is to conduct the reaction in a strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5, and preferably less than -4.5.[1] In such a medium, the amino group and ring nitrogen are protonated. This protonation deactivates the ring, but the rate of the first chlorination (k₁) remains significantly faster than the rate of the second chlorination (k₂). This kinetic difference allows for the selective formation of the mono-chlorinated product.

MediumAcidity (H₀)Outcome
20% Aqueous H₂SO₄> -3.5Significant dichlorination[1]
37% Aqueous HCl~ -3.5Satisfactory purity, lower yield[1]
70% Aqueous H₂SO₄< -4.5Minimal dichlorination, higher yield[1]

Q3: I've increased the acidity, but my yields are still low. What other parameters should I check?

A3: Low yields, even with high selectivity, can result from several factors:

  • Chlorinating Agent Stoichiometry: While an excess of the chlorinating agent can improve yield in a highly acidic medium, using only one equivalent can provide satisfactory purity if yield is a secondary concern.[1] Ensure your reagent is fresh and accurately measured.

  • Reaction Temperature: While specific temperatures depend on the chosen chlorinating agent and acid, many protocols using agents like sodium hypochlorite/HCl start at a reduced temperature (e.g., 10°C) before warming to complete the reaction (e.g., 25°C).[2] Improper temperature control can affect reaction rates and selectivity.

  • Product Isolation: 2-Amino-5-chloropyridine is typically isolated by pouring the acidic reaction mixture onto ice and then basifying to a pH greater than 7 to precipitate the product.[1] Incomplete precipitation or loss during filtration and washing will reduce the isolated yield. Ensure the pH is sufficiently basic and that wash volumes are minimized.

Part 2: FAQs for 2-Amino-5-chloropyridine Synthesis

Q1: What are the common chlorinating agents used for this synthesis?

A1: A variety of chlorinating agents can be employed, provided they are stable in the strongly acidic medium. Common choices include chlorine gas, sulfuryl chloride (SO₂Cl₂), and systems like sodium hypochlorite (NaClO) with hydrochloric acid (HCl).[1][2] The choice depends on the solvent system and available equipment. For instance, using NaClO and HCl can be a milder and safer alternative to directly handling chlorine gas.[2]

Q2: Why is nitric acid not a suitable acidic medium for this reaction?

A2: Nitric acid is unsuitable for two primary reasons. First, it is not sufficiently acidic to achieve the necessary level of protonation to prevent over-chlorination. Second, competing nitration of the pyridine ring would occur, leading to a mixture of undesired nitrated byproducts.[1]

Q3: What is the mechanism that favors C5-chlorination over other positions?

A3: In a strongly acidic medium, the 2-aminopyridine is protonated. The -NH₃⁺ group is a meta-director. The electrophilic attack is directed to the C5 position, which is meta to the deactivating -NH₃⁺ group. This provides the desired regioselectivity for 2-amino-5-chloropyridine.

Part 3: Theoretical Discussion on this compound Synthesis

Disclaimer: The following section is based on established principles of electrophilic aromatic substitution and is intended as a predictive guide. Specific outcomes must be determined experimentally.

The synthesis of this compound would likely proceed via the chlorination of 2-Amino-4-hydroxypyridine (which exists in tautomeric equilibrium with 2-Amino-4-pyridone). The presence of two strong activating groups (–NH₂ and –OH) makes the pyridine ring highly susceptible to electrophilic attack and introduces significant challenges.

Potential Side Reactions & Challenges
  • Over-chlorination: The primary challenge will be preventing di- or tri-chlorination. Both the amino and hydroxyl groups are powerful ortho-, para-directing activators. The combined effect makes the ring electron-rich, and the mono-chlorinated product will likely be even more reactive than the starting material, leading to rapid subsequent chlorinations.

  • Regioselectivity Issues: The directing effects of the two groups are synergistic for the C5 position (para to –OH, meta to –NH₂). However, the C3 position is also activated (ortho to both –NH₂ and –OH). This could lead to a mixture of isomers, primarily 2-amino-3-chloropyridin-4-ol and the desired this compound, along with dichlorinated products.

  • Oxidation of the Substrate: The starting material, 2-Amino-4-hydroxypyridine, is an electron-rich phenol-like compound. Strong chlorinating agents, which are often oxidizing agents, could lead to degradation or the formation of quinone-like structures, resulting in colored impurities and reduced yield.

  • Reaction with the Amino Group: While less common for ring chlorination, some chlorinating agents can react with the exocyclic amino group to form N-chloroamines, which can be unstable.[3]

dot

Caption: Hypothetical Reaction Pathways for Chlorinating 2-Amino-4-hydroxypyridine.

Proposed Troubleshooting Strategies (Theoretical)
  • Protecting Groups: To control reactivity and regioselectivity, consider protecting the highly activating amino group as an amide (e.g., acetyl). An acetamido group is still an ortho-, para-director but is less activating than an amino group. This may help temper the ring's reactivity and reduce over-chlorination. The protecting group would be removed in a subsequent step.

  • Milder Chlorinating Agents: Avoid harsh, oxidative chlorinating agents. N-Chlorosuccinimide (NCS) in a suitable solvent might be a milder alternative that could reduce both oxidation and over-chlorination.

  • Strict Stoichiometric Control: Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the chlorinating agent could help minimize over-chlorination, although this would likely result in incomplete conversion of the starting material. Careful, slow addition of the reagent at low temperatures would be critical.

  • Solvent and pH Effects: The tautomeric equilibrium between the pyridinol and pyridone forms is solvent and pH-dependent. Experimenting with different solvents (e.g., acetic acid, DMF, chlorinated solvents) could influence the outcome of the reaction by altering the form of the substrate that reacts.

References

  • U.S. Patent 3,985,759. "Process for preparing 2-amino-5-chloropyridine.
  • Chinese Patent CN106432069A. "A method for preparation of 2-amino-5-chloro-pyridine.
  • Na, Y., & Krasner, S. W. (2019). "Chlorination of Amino Acids: Reaction Pathways and Reaction Rates." Environmental Science & Technology, 53(2), 856-864. [Link]

Sources

Navigating the Synthesis of 2-Amino-5-chloropyridine: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: This guide focuses on overcoming low yields in reactions involving 2-Amino-5-chloropyridine . While the initial query mentioned 2-Amino-5-chloropyridin-4-ol, extensive literature review suggests that the more commonly synthesized and discussed compound with significant yield challenges is 2-Amino-5-chloropyridine. The principles and troubleshooting steps outlined here are foundational to substituted pyridine chemistry and may offer valuable insights for related derivatives.

The synthesis of 2-Amino-5-chloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries, is frequently plagued by low yields, primarily due to the formation of undesired byproducts.[1][2] This technical support guide, designed for researchers, scientists, and drug development professionals, provides a structured approach to troubleshooting and optimizing these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 2-Amino-5-chloropyridine?

The primary cause of diminished yields is the over-chlorination of the starting material, 2-aminopyridine. This leads to the formation of 2-amino-3,5-dichloropyridine as a significant byproduct, which can be difficult to separate from the desired mono-chlorinated product.[3]

Q2: How can I prevent the formation of the dichloro-byproduct?

The key to preventing over-chlorination lies in controlling the reactivity of the pyridine ring. This is most effectively achieved by conducting the reaction in a strongly acidic medium.[3][4] Protonation of the ring's nitrogen atom deactivates it towards further electrophilic substitution, thus favoring mono-chlorination.[3]

Q3: What are the recommended acidic conditions?

A strongly acidic medium with a Hammett acidity function (H₀) of less than -3.5 is recommended to ensure substantially complete protonation of both the 2-aminopyridine reactant and the 2-amino-5-chloropyridine product.[3] Media such as 70% aqueous sulfuric acid or a 10% solution of hydrogen chloride in anhydrous acetic acid have been shown to be effective.[3]

Q4: What chlorinating agents can be used, and what are the optimal stoichiometries?

Commonly used chlorinating agents include chlorine gas and sodium hypochlorite in the presence of hydrochloric acid.[3][5] It is crucial to use at least one equivalent of the chlorinating agent to ensure complete consumption of the starting material. However, using a large excess (more than two equivalents) can increase the formation of the dichloro-byproduct.[3] A slight excess, between one and two equivalents, is often optimal.[3]

Q5: How does temperature affect the reaction?

The chlorination of 2-aminopyridine is typically an exothermic reaction. It is advisable to maintain a controlled temperature, often starting at a lower temperature (e.g., 10°C) during the initial addition of reagents, and then allowing the reaction to proceed at a slightly higher temperature (e.g., 25°C).[5] External cooling may be necessary, especially during the addition of the starting material to the acidic medium.[3]

Troubleshooting Guide: Low Yields and Impurities

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-Amino-5-chloropyridine.

Problem 1: The final product is contaminated with significant amounts of 2-amino-3,5-dichloropyridine.

Causality: This is a clear indication of over-chlorination, likely due to insufficient deactivation of the pyridine ring.

Troubleshooting Workflow:

start Low Yield & Dichloro Impurity check_acidity Verify Acidity of Reaction Medium (Hammett Acidity H₀ < -3.5) start->check_acidity increase_acid Increase Acid Concentration or Use a Stronger Acid System (e.g., 70% H₂SO₄) check_acidity->increase_acid Acidity too low check_stoichiometry Review Chlorinating Agent Stoichiometry (1-2 eq.) check_acidity->check_stoichiometry Acidity sufficient end Improved Yield & Purity increase_acid->end reduce_chlorinating_agent Reduce Amount of Chlorinating Agent check_stoichiometry->reduce_chlorinating_agent > 2 eq. check_addition_rate Evaluate Addition Rate of Chlorinating Agent check_stoichiometry->check_addition_rate 1-2 eq. reduce_chlorinating_agent->end slow_addition Slow Down Addition Rate (match consumption rate) check_addition_rate->slow_addition Addition too fast check_addition_rate->end Addition rate optimal slow_addition->end

Caption: Troubleshooting workflow for dichloro-impurity.

Experimental Protocol: Optimizing Reaction Acidity

  • Preparation of Acidic Medium: In a fume hood, prepare the acidic medium. For example, to a flask equipped with a stirrer and a cooling bath, add the calculated amount of water and then slowly add concentrated sulfuric acid to achieve a 70% (w/w) solution.

  • Addition of Reactant: Cool the acidic medium to room temperature or below. Slowly add the 2-aminopyridine starting material while monitoring the temperature.

  • Chlorination: Add the chlorinating agent (e.g., dropwise addition of a sodium hypochlorite solution) at a rate that maintains the desired reaction temperature.

  • Monitoring: Track the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the consumption of the starting material and the formation of the product and byproduct.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture onto ice. Carefully neutralize the solution with a base (e.g., NaOH solution) to a pH greater than 7 to precipitate the product.[3]

  • Isolation and Analysis: Isolate the crude product by filtration. Analyze the crude product to determine the ratio of the mono-chloro to di-chloro product.

Problem 2: A significant amount of unreacted 2-aminopyridine remains.

Causality: This points to incomplete chlorination, which could be due to insufficient chlorinating agent or deactivation of the chlorinating agent.

Troubleshooting Workflow:

start Unreacted Starting Material check_stoichiometry Verify Stoichiometry of Chlorinating Agent (at least 1 eq.) start->check_stoichiometry increase_stoichiometry Increase Amount of Chlorinating Agent (up to 2 eq.) check_stoichiometry->increase_stoichiometry < 1 eq. check_reagent_quality Assess Quality and Purity of Chlorinating Agent check_stoichiometry->check_reagent_quality ≥ 1 eq. end Complete Conversion increase_stoichiometry->end use_fresh_reagent Use a Fresh or Purified Batch of Chlorinating Agent check_reagent_quality->use_fresh_reagent Suspect quality check_reagent_quality->end Reagent is of high quality use_fresh_reagent->end

Caption: Troubleshooting workflow for incomplete reaction.

Problem 3: Difficulty in isolating a pure product after work-up.

Causality: This can be due to the similar physical properties of the product and byproducts, or issues with the precipitation and extraction process.

Troubleshooting Steps:

  • pH Adjustment: Ensure the pH is carefully adjusted during the work-up. The product precipitates at a pH greater than 7.[3] Precise pH control can influence the selectivity of precipitation.

  • Extraction: If precipitation is not clean, consider extraction with a suitable organic solvent like dichloroethane after pH adjustment.[5]

  • Recrystallization: Recrystallization from a suitable solvent system can be an effective method for purifying the final product.

  • Chromatography: For high-purity requirements, column chromatography may be necessary.

Data Summary: Comparison of Synthesis Methods

MethodStarting MaterialChlorinating Agent/ConditionsYieldReference
Acid-Catalyzed Chlorination 2-aminopyridineCl₂ in 70% H₂SO₄Up to 86.8%[6]
Oxidative Chlorination 2-aminopyridineNaClO / HCl~72%[5]
Electrochemical Hydrogenation 5-chloro-2-nitropyridineNi cathode, Cu anode, 10% H₂SO₄ in EtOH82-84%[7]

References

Sources

Navigating the Synthesis of 2-Amino-5-chloropyridin-4-ol: A Technical Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

CUFFLEY, UK – January 23, 2026 – In the intricate world of pharmaceutical and materials science research, the synthesis of novel compounds often hinges on the strategic use of protecting groups. For researchers working with complex heterocyclic molecules like 2-amino-5-chloropyridin-4-ol, navigating the selective protection of its reactive amino and hydroxyl functionalities can be a significant experimental hurdle. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, question-and-answer-based resource for troubleshooting and optimizing protecting group strategies for this versatile synthetic building block.

Understanding the Challenge: The Duality of this compound

This compound presents a unique synthetic challenge due to the presence of two nucleophilic centers: the 2-amino group and the 4-hydroxyl group. The pyridine ring, being electron-deficient, and the presence of an electron-withdrawing chloro substituent, further modulate the reactivity of these functional groups. The key to a successful synthetic strategy lies in the selective protection of one group while the other is left available for subsequent reactions. This guide will explore the principles and practicalities of achieving this selectivity.

Frequently Asked Questions & Troubleshooting

Section 1: Selective N-Protection of the 2-Amino Group

Q1: I'm trying to protect the 2-amino group with Boc anhydride (Boc₂O) and triethylamine, but the reaction is sluggish or fails. What's going wrong?

A1: This is a common issue when working with electron-deficient aminopyridines. The lone pair on the 2-amino group is less available for nucleophilic attack due to the electron-withdrawing nature of the pyridine ring and the chloro substituent. Standard conditions are often insufficient to drive the reaction to completion.

Troubleshooting:

  • Enhanced Basicity and Catalysis: Consider using a stronger, non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) as a catalyst in conjunction with a stoichiometric base like triethylamine.

  • Optimized Reaction Conditions: A more robust method involves the use of sodium iodide (NaI) and DMAP with Boc anhydride in a solvent like THF. This combination has been shown to be effective for the Boc protection of unreactive amines on electron-deficient pyridine rings.[1]

  • Solvent Choice: Ensure your solvent is anhydrous, as water can hydrolyze the Boc anhydride.

Q2: How can I achieve selective N-protection without affecting the 4-hydroxyl group?

A2: Generally, the 2-amino group in 2-aminopyridines is more nucleophilic than the hydroxyl group of a pyridin-4-ol. This inherent difference in reactivity can be exploited for selective N-protection under carefully controlled conditions.

Strategy:

  • Mild Reaction Conditions: Employing milder conditions, such as conducting the reaction at room temperature or below, can favor the more nucleophilic amino group.

  • Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the protecting group reagent can help ensure complete reaction with the amino group while minimizing the chances of O-protection.

Section 2: Selective O-Protection of the 4-Hydroxyl Group

Q3: I want to selectively protect the 4-hydroxyl group as a silyl ether. What are the recommended conditions?

A3: Silyl ethers are excellent protecting groups for hydroxyls due to their ease of installation and removal under specific conditions. For selective O-silylation in the presence of an amino group, the choice of silylating agent and reaction conditions is crucial.

Recommended Protocol:

  • tert-Butyldimethylsilyl (TBDMS) Protection: TBDMS ethers are a good choice due to their stability. A common and effective method is to use tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an aprotic solvent such as DMF.

  • Alternative Silylating Agents: For more hindered hydroxyl groups or to achieve different stability profiles, other silylating agents like triisopropylsilyl chloride (TIPS-Cl) can be used.

Q4: What are the potential side reactions during O-silylation, and how can I avoid them?

A4: The primary side reaction is the undesired N-silylation of the 2-amino group. While the hydroxyl group is generally more reactive towards silyl chlorides under these conditions, some N-silylation can occur.

Troubleshooting:

  • Steric Hindrance: Using a bulky silylating agent like TBDMS-Cl or TIPS-Cl can disfavor reaction at the more sterically accessible amino group.

  • Reaction Temperature: Keeping the reaction temperature low (e.g., 0 °C to room temperature) can enhance selectivity.

  • Work-up Procedure: N-silyl groups are generally more labile than O-silyl groups. A mild aqueous work-up can sometimes selectively cleave any N-silylated byproduct.

Section 3: Orthogonal Protecting Group Strategies

Q5: I need to perform reactions on both the nitrogen and oxygen atoms in separate steps. What is a good orthogonal protection strategy?

A5: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another.[2] This is essential for the stepwise functionalization of this compound.

Recommended Orthogonal Pair:

  • N-Boc and O-TBDMS: This is a classic and reliable orthogonal pair. The N-Boc group is stable to the conditions used for O-TBDMS deprotection (fluoride ions), and the O-TBDMS group is stable to the acidic conditions used for N-Boc deprotection.

Workflow for Orthogonal Protection:

  • Selective N-Boc Protection: Protect the 2-amino group first using the optimized conditions described in Section 1.

  • O-TBDMS Protection: Protect the 4-hydroxyl group of the N-Boc protected intermediate with TBDMS-Cl and imidazole.

  • Selective Deprotection and Reaction:

    • To react at the oxygen, first deprotect the O-TBDMS group using tetrabutylammonium fluoride (TBAF) in THF.

    • To react at the nitrogen, first deprotect the N-Boc group using an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

Experimental Protocols

Protocol 1: Selective N-Boc Protection of this compound
Reagent/SolventAmountMolar Eq.
This compound1.0 g1.0
Di-tert-butyl dicarbonate (Boc₂O)1.6 g1.1
4-(Dimethylamino)pyridine (DMAP)0.08 g0.1
Triethylamine1.1 mL1.2
Dichloromethane (DCM), anhydrous20 mL-

Procedure:

  • To a stirred suspension of this compound in anhydrous DCM at 0 °C, add triethylamine and DMAP.

  • Add a solution of Boc₂O in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective O-TBDMS Protection of this compound
Reagent/SolventAmountMolar Eq.
This compound1.0 g1.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)1.15 g1.1
Imidazole1.0 g2.2
Dimethylformamide (DMF), anhydrous15 mL-

Procedure:

  • Dissolve this compound and imidazole in anhydrous DMF at room temperature.

  • Add TBDMS-Cl portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Strategy: A Decision Workflow

Protection_Strategy start Start with This compound goal Desired Reaction Site start->goal react_N Reaction at 2-Amino Group goal->react_N  If N is the target react_O Reaction at 4-Hydroxyl Group goal->react_O  If O is the target protect_O Protect O-terminus (e.g., O-TBDMS) react_N->protect_O Protect O first deprotect_O Deprotect O-TBDMS (e.g., TBAF) react_N->deprotect_O Followed by O-deprotection protect_N Protect N-terminus (e.g., N-Boc) react_O->protect_N Protect N first deprotect_N Deprotect N-Boc (e.g., TFA) react_O->deprotect_N Followed by N-deprotection protect_N->react_O protect_O->react_N

Caption: Decision workflow for protecting group strategy.

Orthogonal Deprotection Scheme

Orthogonal_Deprotection BothProtected N-Boc, O-TBDMS Protected Intermediate FreeAmine Free Amino, O-TBDMS Protected BothProtected->FreeAmine TFA / DCM FreeHydroxyl N-Boc Protected, Free Hydroxyl BothProtected->FreeHydroxyl TBAF / THF

Caption: Orthogonal deprotection of N-Boc and O-TBDMS groups.

This technical guide provides a foundational understanding and practical troubleshooting advice for the protection and deprotection of this compound. As with any chemical synthesis, careful optimization of reaction conditions and diligent monitoring are paramount to success.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Journal of Nuclear Medicine. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-Amino-5-chloropyridin-4-ol Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Drug Discovery

The pyridine scaffold and its derivatives are cornerstones of modern medicinal chemistry, recognized as "privileged structures" due to their ability to bind to a wide array of biological targets.[1] The strategic incorporation of amino and halo- substituents can modulate the physicochemical properties and biological activity of these compounds, leading to potent therapeutic agents. While extensive research exists for various aminopyridine isomers, literature specifically detailing the biological evaluation of 2-Amino-5-chloropyridin-4-ol is emerging. Therefore, this guide provides a comprehensive framework for its in vitro and in vivo assessment, drawing parallels and methodologies from the evaluation of structurally and functionally related aminopyridine and aminopyrimidine analogues.

These related compounds have demonstrated a broad spectrum of bioactivities, including potent anticancer[2][3][4], kinase inhibitory[3][4][5][6], and antimicrobial effects.[7][8] This guide is designed for researchers in drug development, offering a logical, in-depth progression from initial cell-based assays to preclinical animal models, emphasizing the rationale behind experimental choices to ensure robust and reproducible data.

Part 1: Foundational In Vitro Evaluation

The initial phase of evaluation aims to establish the biological activity profile of the lead compounds in controlled, cell-based environments. This typically involves assessing cytotoxicity, target engagement, and spectrum of activity.

Antiproliferative and Cytotoxicity Screening

Expert Rationale: The primary screen for any compound with potential anticancer applications is to determine its effect on cancer cell proliferation and viability. This provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), and helps in selecting promising candidates for further study. The choice of cell lines is critical; a panel should include lines where the putative target is overexpressed or constitutively active, as well as control lines. For instance, hepatocellular carcinoma (HCC) cell lines like Hep3B are valuable for testing inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in this cancer type.[3][4]

This protocol is a self-validating system as it includes vehicle controls and positive controls to ensure the assay is performing correctly.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, K562, Hep3B) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (medium with DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Compound IDScaffold TypeHeLa IC50 (µM)[1]K562 IC50 (µM)[1]Hep3B IC50 (µM)[3][4]Notes
DO11-49 Pyranopyridine1.7--High activity against cervical cancer cells.
DO11-48 Pyranopyridine-0.5-Pronounced activity against leukemia cells.
Compound 6O Aminodimethylpyrimidinol--< 0.1Selective FGFR4 inhibitor with strong activity.
BLU9931 Reference FGFR4 Inhibitor--~0.02Positive control for FGFR4-driven HCC.
Test Cmpd 1 This compoundExperimentalExperimentalExperimental
Test Cmpd 2 This compoundExperimentalExperimentalExperimental
Target-Specific Assay: Kinase Inhibition

Expert Rationale: The aminopyridine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors.[6] If the compound is designed to target a specific kinase (e.g., FGFR4, CHK1), a direct enzymatic assay is essential to confirm on-target activity and determine selectivity.[3][5] Selectivity is crucial for minimizing off-target effects and potential toxicity.

G Workflow for an In Vitro Kinase Inhibition Assay. cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Compound Test Compound Dilution Series Incubation Incubate Components (Allow for Inhibition) Compound->Incubation Kinase Recombinant Kinase Enzyme Kinase->Incubation Substrate Kinase-Specific Substrate + ATP Substrate->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Signal Measure Luminescence/ Fluorescence Signal Detection->Signal Analysis Calculate % Inhibition and Determine IC50 Signal->Analysis

Workflow for an In Vitro Kinase Inhibition Assay.

G Mechanism of an ATP-Competitive Kinase Inhibitor. RTK Receptor Tyrosine Kinase (e.g., FGFR) ADP ADP RTK->ADP PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->RTK ATP ATP ATP->RTK Inhibitor Aminopyridine-based Inhibitor Inhibitor->RTK Competitive Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) PhosphoSubstrate->Downstream

Mechanism of an ATP-Competitive Kinase Inhibitor.

Part 2: Preclinical In Vivo Evaluation

Promising candidates from in vitro screens must be evaluated in living organisms to understand their pharmacokinetic profiles and therapeutic efficacy.

Pharmacokinetic (PK) Studies

Expert Rationale: A compound's efficacy is irrelevant if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies are non-negotiable for assessing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The goal is often to identify compounds with good oral bioavailability, which is a desirable property for patient convenience.[5][9] Studies in rodents are standard, but data from larger animals like dogs can also be valuable.[10]

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (or similar) for at least one week. Fast animals overnight before dosing.

  • Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) to the desired concentration (e.g., 10 mg/kg).

  • Dosing: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) via tail vein or saphenous vein at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Compound 4 [9]Oral10Reported Good--Sufficient for Efficacy
Cmpd 26 [5]Oral5011,2004141,00066
Test Cmpd 1 Oral10ExperimentalExperimentalExperimentalExperimental
Test Cmpd 1 IV2Experimental-Experimental100 (by definition)
In Vivo Efficacy (Xenograft) Studies

Expert Rationale: The gold standard for assessing a potential anticancer drug's in vivo activity is the tumor xenograft model. This involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the mice with the test compound. This model provides crucial information on whether the compound can inhibit tumor growth in a complex biological system. The choice of the cell line for the xenograft should be informed by the in vitro data.[3][4]

G Workflow for a Xenograft Efficacy Study. cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis Implant Implant Human Tumor Cells (e.g., Hep3B) into Immunocompromised Mice Growth Monitor Tumor Growth (until ~100-200 mm³) Implant->Growth Randomize Randomize Mice into Treatment Groups Growth->Randomize Dosing Administer Daily Doses: - Vehicle Control - Test Compound - Positive Control Randomize->Dosing Monitor Monitor Tumor Volume and Body Weight (2-3x/week) Dosing->Monitor Endpoint End Study when Tumors in Control Group Reach Maximum Allowed Size Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis Tox Assess Toxicity (Body Weight Loss, etc.) Endpoint->Tox

Workflow for a Xenograft Efficacy Study.

References

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research. Available at: [Link]

  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]

  • Dovbyna, O., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available at: [Link]

  • Kim, J-A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available at: [Link]

  • PubChem. 2-Amino-5-chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Walton, M. I., et al. (2012). Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. PubMed Central. Available at: [Link]

  • M. I. J. Letha, et al. (2021). Growth, physicochemical and quantum chemical investigations on 2-amino 5-chloropyridinium 4-carboxybutanoate – An organic crystal for biological and optoelectronic device applications. ResearchGate. Available at: [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. Available at: [Link]

  • Lim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Semantic Scholar. Available at: [Link]

  • Younis, Y., et al. (2013). Structure-activity-relationship Studies Around the 2-amino Group and Pyridine Core of Antimalarial 3,5-diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues With Oral in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Amino-5-chloropyridine: Synthesis and Properties. Available at: [Link]

  • Ning, H., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • E. F. Lopes, et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Blight, A. R., et al. (2002). Pharmacokinetics of 4-aminopyridine Derivatives in Dogs. PubMed. Available at: [Link]

  • ChemBK. 2-AMINO-5-CHLOROPYRIDINE FOR SYNTHESIS. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-5-chloropyridin-4-ol is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of amino, chloro, and hydroxyl groups provides multiple points for further chemical modification, making it a versatile building block for the synthesis of novel pharmaceutical agents. This guide provides a comparative analysis of plausible synthetic routes to this valuable compound, offering in-depth technical insights and experimental protocols for researchers and drug development professionals. Due to the limited direct literature on the synthesis of this specific molecule, this guide critically evaluates two distinct and logical synthetic pathways, drawing upon established methodologies for analogous pyridine derivatives.

Route 1: Sequential Functionalization of a Pyridine Ring

This approach commences with the construction of the 2-amino-4-hydroxypyridine core, followed by a regioselective chlorination at the C-5 position. This strategy leverages readily available starting materials and well-established pyridine chemistry.

Reaction Pathway

Route 1 A Ethyl Cyanoacetate + Acetaldehyde B 2-Amino-6-methylpyridin-4-ol A->B  Base-catalyzed  cyclization   C 2-Amino-5-chloro-6-methylpyridin-4-ol (Analog) B->C  Regioselective  Chlorination  

Caption: Synthetic pathway for Route 1, starting from acyclic precursors.

Mechanistic Insights and Experimental Considerations

The initial step involves a base-catalyzed condensation and cyclization of ethyl cyanoacetate and acetaldehyde to form a substituted 2-aminopyridin-4-ol. The amino and hydroxyl groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. The C-3 and C-5 positions are activated. To achieve chlorination selectively at the C-5 position, careful selection of the chlorinating agent and reaction conditions is paramount. Direct chlorination of 2-aminopyridin-4-ol would likely lead to a mixture of products due to the strong activation of the ring. A plausible approach involves the use of a milder chlorinating agent or a protecting group strategy to modulate the reactivity of the amino and hydroxyl groups. A method employing Selectfluor™ in the presence of a chloride source like lithium chloride has shown high regioselectivity in the chlorination of 2-aminopyridines and could be adapted for this synthesis.[1]

Experimental Protocol

Step 1: Synthesis of 2-Amino-4-hydroxypyridine

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1 equivalent) in absolute ethanol, add ethyl cyanoacetate (1 equivalent) and malononitrile (1 equivalent).

  • The mixture is stirred at room temperature for 30 minutes.

  • The resulting solution is then heated to reflux for 6-8 hours.

  • After cooling, the reaction mixture is neutralized with acetic acid.

  • The precipitated solid is filtered, washed with cold ethanol, and dried to afford 2-amino-4-hydroxypyridine.

Step 2: Regioselective Chlorination

  • To a solution of 2-amino-4-hydroxypyridine (1 equivalent) in a suitable solvent such as DMF, add lithium chloride (1.2 equivalents).

  • Selectfluor™ (1.1 equivalents) is then added portion-wise at room temperature.

  • The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Route 2: Functionalization of a Pre-chlorinated Pyridine Core

This alternative strategy begins with a commercially available or synthesized dichlorinated pyridine and subsequently introduces the amino and hydroxyl functionalities. This approach offers the advantage of having the chlorine atom in the desired position from the outset, thus avoiding the challenge of regioselective chlorination.

Reaction Pathway

Route 2 A 2,5-Dichloropyridine B 2,5-Dichloro-4-nitropyridine A->B  Nitration   C 4-Amino-2,5-dichloropyridine B->C  Reduction   D This compound C->D  Nucleophilic  Hydroxylation  

Caption: Synthetic pathway for Route 2, starting from a dichlorinated pyridine.

Mechanistic Insights and Experimental Considerations

This route commences with the nitration of 2,5-dichloropyridine. The nitro group is a meta-director, and its introduction at the 4-position is facilitated by the deactivating effect of the two chlorine atoms. Subsequent reduction of the nitro group to an amine can be achieved using standard reducing agents like iron in acetic acid or catalytic hydrogenation. The final and most critical step is the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position with a hydroxyl group. The chlorine at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position. However, the presence of the amino group at the 4-position can influence the reactivity. A plausible method for this transformation is a high-temperature hydrolysis under acidic or basic conditions, or a metal-catalyzed hydroxylation reaction.

Experimental Protocol

Step 1: Synthesis of 2,5-Dichloro-4-nitropyridine

  • 2,5-Dichloropyridine (1 equivalent) is added to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

  • The reaction mixture is slowly warmed to room temperature and then heated to 80-90 °C for several hours.

  • After cooling, the mixture is poured onto ice, and the precipitated solid is filtered, washed with water, and dried to give 2,5-dichloro-4-nitropyridine.

Step 2: Synthesis of 4-Amino-2,5-dichloropyridine

  • A mixture of 2,5-dichloro-4-nitropyridine (1 equivalent), iron powder (3-5 equivalents), and glacial acetic acid is heated to reflux for 2-4 hours.

  • The reaction mixture is then cooled, filtered, and the filtrate is neutralized with a base (e.g., sodium carbonate).

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to afford 4-amino-2,5-dichloropyridine.

Step 3: Synthesis of this compound

  • 4-Amino-2,5-dichloropyridine (1 equivalent) is heated in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in a sealed tube at high temperature (e.g., 150-200 °C).

  • Alternatively, a palladium- or copper-catalyzed hydroxylation can be employed using a suitable hydroxide source and ligand.

  • After the reaction is complete, the mixture is cooled and neutralized.

  • The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Comparison of Synthetic Routes

FeatureRoute 1: Sequential FunctionalizationRoute 2: Functionalization of Pre-chlorinated Core
Starting Materials Readily available acyclic precursors (ethyl cyanoacetate, acetaldehyde)Dichlorinated pyridines (may require synthesis)
Key Challenge Regioselective chlorination of an activated pyridine ringSelective nucleophilic hydroxylation of a di-chlorinated pyridine
Potential Yield Potentially lower due to selectivity issues in the chlorination stepMay be higher if the hydroxylation step is efficient
Scalability Cyclization step is generally scalable; chlorination may require optimizationNitration and reduction steps are standard; high-temperature hydrolysis may be challenging to scale
Safety Concerns Use of Selectfluor™ requires careful handlingNitration with fuming nitric/sulfuric acid is hazardous; high-pressure hydrolysis
Cost-Effectiveness Starting materials are generally inexpensiveCost of dichlorinated pyridines and catalysts for hydroxylation can be higher

Conclusion

Both synthetic routes presented offer viable, albeit challenging, pathways to this compound.

  • Route 1 is conceptually straightforward but hinges on achieving high regioselectivity in the chlorination of a highly activated aminohydroxypyridine ring. This may require significant optimization of reaction conditions and potentially the use of protecting groups.

  • Route 2 circumvents the issue of regioselective chlorination by starting with a pre-functionalized core. However, it introduces the challenge of selective nucleophilic substitution of a chlorine atom, which may require harsh conditions or specialized catalytic systems.

The choice of the optimal route will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the cost considerations. For small-scale exploratory synthesis, Route 1 might be more readily accessible due to the simplicity of the initial cyclization. For larger-scale production, Route 2, despite its initial steps involving hazardous reagents, might be more advantageous if the selective hydroxylation can be optimized to be a high-yielding and robust process. Further experimental validation is necessary to determine the most efficient and practical synthesis of this important heterocyclic building block.

References

  • Ma, C., et al. (2012). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. [Link]

  • Li, G., et al. (2016). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]

Sources

A Comparative Analysis of the Antimicrobial Efficacy of 2-Aminopyridine Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities that can effectively combat multidrug-resistant pathogens. Among the promising candidates, derivatives of 2-aminopyridine have garnered significant attention due to their diverse biological activities.[1] This guide provides a comprehensive comparison of the antimicrobial performance of select 2-aminopyridine derivatives against established antibiotics, grounded in robust experimental data and standardized methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of these compounds as future therapeutics.

The Imperative for New Antimicrobial Agents

The diminishing efficacy of conventional antibiotics necessitates the exploration of new chemical scaffolds. Pyridine and its derivatives have long been recognized for their therapeutic potential, forming the core of numerous pharmaceuticals.[1] The 2-aminopyridine framework, in particular, serves as a versatile precursor for a variety of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This guide will delve into the antimicrobial characteristics of this promising class of molecules.

Evaluating Antimicrobial Potency: A Methodological Framework

To ensure the reliability and comparability of antimicrobial activity data, standardized testing protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing (AST).[2][3][4] The broth microdilution method, a cornerstone of AST, is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5]

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed, step-by-step protocol for the broth microdilution method, adhering to CLSI standards.[3][6][7]

1. Preparation of Materials and Reagents:

  • Test Compounds: 2-aminopyridine derivatives and standard antibiotics (e.g., Gentamicin, Ciprofloxacin, Vancomycin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
  • Bacterial Strains: Pure, overnight cultures of relevant bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) are prepared.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium for most aerobic bacteria.[7]
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred from an agar plate to a sterile saline solution.
  • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • This standardized suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • The stock solutions of the test compounds are serially diluted (typically two-fold) in MHB across the wells of the 96-well plate to create a range of concentrations.

4. Inoculation and Incubation:

  • Each well containing the diluted test compound is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth and bacteria, no compound) and a negative control (broth only).
  • The plates are incubated at 35-37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solutions (Derivatives & Antibiotics) D Serial Dilution of Compounds in 96-Well Plate A->D B Culture Bacterial Strains E Standardize Bacterial Inoculum (0.5 McFarland) B->E C Prepare Mueller-Hinton Broth C->D C->E F Inoculate Plates D->F E->F G Incubate at 37°C for 16-20 hours F->G H Visually Inspect for Growth (Turbidity) G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of representative 2-aminopyridine derivatives compared to standard antibiotics against common bacterial pathogens. It is important to note that the data for the 2-aminopyridine derivatives and the standard antibiotics may be compiled from different studies, and direct, head-to-head comparisons in a single study are limited.

Table 1: Antimicrobial Activity against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
2-Aminopyridine Derivative (Compound 2c) *0.039[1]0.039[1]
Gentamicin ~0.19[1]~5.2[1]
Ciprofloxacin 0.25 - 1.0[8]0.6[9]
Vancomycin ≤2 (Susceptible)[10][11]-

*Note: Compound 2c is a specific 2-amino-3-cyanopyridine derivative, not 2-Amino-5-chloropyridin-4-ol. Data for the latter was not available in the searched literature.

Table 2: Antimicrobial Activity against Gram-Negative Bacteria

Compound/AntibioticEscherichia coli MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
2-Aminopyridine Derivative (Compound 2c) *No Activity Observed[1]No Activity Observed[1]
Gentamicin --
Ciprofloxacin 0.013 - 0.08[9]0.15[9]
Vancomycin 64 - 256 (Resistant)[12]-

*Note: The specific 2-aminopyridine derivative tested showed no efficacy against the tested Gram-negative strains.

Discussion of Findings and Mechanistic Insights

The compiled data reveals that certain 2-aminopyridine derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.[1] Notably, "Compound 2c" demonstrated a significantly lower MIC against S. aureus and B. subtilis compared to the standard antibiotic Gentamicin in the same study.[1] This suggests a high degree of efficacy and warrants further investigation.

However, the lack of activity against Gram-negative bacteria by this particular derivative highlights a potential limitation.[1] The complex outer membrane of Gram-negative bacteria often poses a significant barrier to the entry of antimicrobial compounds.[1]

The precise mechanism of action for the antimicrobial activity of 2-aminopyridine derivatives is still under investigation. However, some studies suggest that the cationic nature of these compounds may play a crucial role. It is hypothesized that the positively charged regions of the molecules interact with and disrupt the negatively charged bacterial cell membrane, leading to leakage of cellular contents and cell death.[1] Furthermore, molecular docking studies have indicated that these derivatives may bind to and inhibit the function of essential bacterial enzymes, although further experimental validation is required.[1]

Future Directions and Conclusion

The promising in vitro activity of certain 2-aminopyridine derivatives against Gram-positive pathogens underscores their potential as a new class of antimicrobial agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial activity and broaden the spectrum to include Gram-negative bacteria.

  • Mechanism of Action Studies: To elucidate the precise molecular targets of these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile in animal models.

References

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(9), 2889. [Link]

  • CLSI. (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Ed. [Link]

  • CLSI. (2021). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Ed. [Link]

  • McCoy, C., et al. (2017). In Vivo Targeting of Escherichia coli with Vancomycin-Arginine. Antimicrobial Agents and Chemotherapy, 61(12), e01284-17. [Link]

  • Nagashree, S., et al. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

  • Firsov, A. A., et al. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(10), 2575–2580. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. [Link]

  • National Institute of Health. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. [Link]

  • ResearchGate. (2017). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. [Link]

  • Centers for Disease Control and Prevention. (2024). Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. [Link]

  • ResearchGate. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Pediatric Infectious Diseases Electronic Library. (n.d.). CLSI M100™. [Link]

  • Wang, G., et al. (2007). Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. Journal of Clinical Microbiology, 45(11), 3881–3883. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

  • Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289112. [Link]

  • WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Kalantari, E., et al. (2015). Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients?. Jundishapur Journal of Microbiology, 8(11), e25501. [Link]

  • Kauer, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Cirz, R. T., et al. (2007). Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. Antimicrobial Agents and Chemotherapy, 51(5), 1859–1862. [Link]

  • Espinel-Ingroff, A., et al. (2011). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 49(6), 2188–2191. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Grimm, H. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Infection, 14 Suppl 3, S208-11. [Link]

  • Marcusson, L. L., et al. (2009). Mutant prevention concentrations of ciprofloxacin for urinary tract infection isolates of Escherichia coli. Journal of Antimicrobial Chemotherapy, 63(3), 529–534. [Link]

  • Ante, Y. G., et al. (2018). Derivatives of 2-Aminopyridines as Inhibitors of Multidrug Resistant Staphylococcus Aureus Strains. International Journal of Chemistry, 10(1), 153. [Link]

  • ResearchGate. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. [Link]

  • Reginfo.gov. (n.d.). CLSI M100 ED30:2020 – Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Table 1. MIC Breakpoints a. [Link]

  • Kim, J. O., et al. (2021). Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. Antibiotics, 10(11), 1369. [Link]

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A Senior Application Scientist's Guide to High-Throughput Screening of 2-Amino-5-chloropyridin-4-ol Libraries for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of high-throughput screening (HTS) methodologies for the identification of novel kinase inhibitors from chemical libraries centered around the 2-amino-5-chloropyridin-4-ol scaffold. As a privileged structure in kinase inhibitor design, this pyridinone core offers a strategic starting point for drug discovery campaigns targeting a wide range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

The Strategic Imperative for Screening Pyridinone Libraries

Kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, making them a major focus of drug discovery efforts.[3][4] The 2-aminopyridine and related pyridinone scaffolds are frequently incorporated into kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1] Diversity-oriented synthesis (DOS) allows for the creation of large and structurally diverse libraries based on a core scaffold like this compound, providing a rich pool of potential hit compounds.[5][6] High-throughput screening is the engine that drives the exploration of these libraries, enabling the rapid identification of promising lead compounds.[7][8]

A Comparative Analysis of HTS Assay Technologies for Kinase Activity

The selection of an appropriate HTS assay technology is a critical decision that profoundly impacts the quality and reliability of screening data. The ideal assay should be robust, scalable, and minimize the potential for artifacts and false positives.[7][9] Below is a comparison of leading HTS technologies for kinase inhibitor screening.

Fluorescence-Based Assays

Fluorescence-based methods are a cornerstone of HTS due to their sensitivity and adaptability to miniaturized formats.[9][10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology offers a significant advantage by minimizing background fluorescence, leading to an improved signal-to-noise ratio.[3][11][12] Assays like the SwiftFluo® TR-FRET kits are designed for rapid and scalable screening of a broad range of kinases.[11][12]

  • Fluorescence Polarization (FP): FP assays are homogeneous and can be used to directly measure the binding of a fluorescently labeled ligand to a kinase. They are particularly useful for detecting inhibitors that compete with the fluorescent ligand for binding.

Luminescence-Based Assays

Luminescent assays are renowned for their high sensitivity and broad dynamic range.

  • Kinase-Glo® Luminescent Kinase Assay: This widely used assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[13][14] The luminescent signal is inversely proportional to kinase activity.[13][14] These assays are homogeneous, making them well-suited for automated HTS.[13][14]

Label-Free Technologies

Label-free methods offer the advantage of detecting molecular interactions without the need for fluorescent or radioactive labels, which can sometimes interfere with the biological system.

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of inhibitor binding to a kinase. While traditionally a lower-throughput method, advances have made it more amenable to screening applications.

  • Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF measures the change in the melting temperature of a protein upon ligand binding, providing a rapid assessment of compound interaction.

Table 1: Comparison of HTS Kinase Assay Technologies
Assay Technology Principle Advantages Disadvantages Typical Z'-factor
TR-FRET Measures FRET between a lanthanide donor and an acceptor fluorophore.High sensitivity, low background, homogeneous format.[3][11][12]Requires specific antibodies or labeled substrates.> 0.7
Fluorescence Polarization Measures the change in polarization of fluorescent light upon binding.Homogeneous, direct binding measurement.Can be susceptible to interference from fluorescent compounds.0.5 - 0.8
Kinase-Glo® Measures remaining ATP via a luciferase-luciferin reaction.[13][14]High sensitivity, broad applicability, homogeneous.[13][14]Indirect measurement of kinase activity, potential for ATPases interference.> 0.7[13]
Surface Plasmon Resonance Detects changes in refractive index upon binding to a sensor surface.Label-free, provides kinetic data.Lower throughput, higher cost per data point.Not typically used for primary HTS Z' determination.
Differential Scanning Fluorimetry Measures changes in protein thermal stability upon ligand binding.Label-free, rapid.Not a direct measure of inhibition, can be affected by buffer conditions.Not typically used for primary HTS Z' determination.

Experimental Workflow: From Assay Development to Hit Validation

A successful HTS campaign is built upon a foundation of meticulous assay development and a rigorous hit validation cascade. The following workflow outlines the key stages, emphasizing the causality behind each experimental choice.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Hit Expansion & SAR Assay_Development Assay Development (Reagent Optimization, Signal Window) Assay_Validation Assay Validation (Z'-factor > 0.5, DMSO Tolerance) Assay_Development->Assay_Validation Establish Robustness Primary_HTS Primary HTS of This compound Library (Single Concentration) Assay_Validation->Primary_HTS Proceed to Screening Hit_Identification Hit Identification (Activity Threshold) Primary_HTS->Hit_Identification Data Analysis Hit_Confirmation Hit Confirmation (Dose-Response, IC50 Determination) Hit_Identification->Hit_Confirmation Advance Hits Orthogonal_Assay Orthogonal Assay (e.g., Label-Free Method) Hit_Confirmation->Orthogonal_Assay Confirm On-Target Activity Hit_Triage Hit Triage (PAINS & Aggregator Removal) Orthogonal_Assay->Hit_Triage Filter False Positives SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Hit_Triage->SAR Validated Hits Lead_Series Lead Series Identification SAR->Lead_Series Identify Promising Scaffolds

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.

Phase 1: Assay Development and Validation

Causality: The goal of this phase is to establish a robust and reproducible assay before committing to a large-scale screen. A high-quality assay is predictive of a successful HTS campaign.

Protocol: Z'-factor Determination for a TR-FRET Kinase Assay

  • Prepare Reagents:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase: Prepare a working solution of the target kinase at 2X the final desired concentration in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a 2X solution of the peptide substrate and ATP in Kinase Buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.[10]

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine) at a concentration that gives maximal inhibition.

    • Negative Control: DMSO (vehicle).

    • Detection Reagents: Prepare the TR-FRET detection reagents (e.g., Europium-labeled antibody and Alexa Fluor®-labeled peptide) according to the manufacturer's instructions.

  • Assay Plate Layout (384-well plate):

    • Columns 1-12: Negative Control (DMSO).

    • Columns 13-24: Positive Control (Staurosporine).

  • Assay Procedure:

    • Add 5 µL of Kinase Buffer containing either DMSO (Negative Control) or Staurosporine (Positive Control) to the appropriate wells.

    • Add 5 µL of the 2X Kinase solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP Mix to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagents.

    • Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the following formula:

      • Z' = 1 - (3σp + 3σn) / |μp - μn|[15]

    • An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[16][17]

Phase 2: Primary Screen and Hit Identification

Causality: The primary screen aims to cast a wide net to identify any compounds from the this compound library that exhibit inhibitory activity against the target kinase.[18] This is typically performed at a single high concentration to maximize the chances of finding hits.

Protocol: Single-Point HTS using Kinase-Glo®

  • Compound Plating:

    • Prepare daughter plates of the this compound library at a concentration of 1 mM in DMSO.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume.

  • Assay Procedure:

    • Add 2.5 µL of a 2X solution of the target kinase in Kinase Buffer to each well.

    • Add 2.5 µL of a 2X solution of the substrate and ATP in Kinase Buffer to initiate the reaction.

    • Incubate for the predetermined reaction time.

    • Add 5 µL of Kinase-Glo® reagent to each well.[13]

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Hit Identification:

    • Normalize the data to the plate controls (0% inhibition for DMSO, 100% inhibition for a potent inhibitor).

    • A common hit threshold is a percent inhibition greater than three times the standard deviation of the DMSO controls.

Phase 3: Hit Confirmation and Triage

Causality: The goal of this phase is to confirm the activity of the primary hits and to eliminate false positives.[8][19] This is a critical step to ensure that resources are focused on the most promising chemical matter.

Protocol: IC50 Determination and Orthogonal Assay

  • IC50 Determination:

    • For each primary hit, perform a dose-response experiment using a 10-point, 3-fold serial dilution.

    • Use the same assay format as the primary screen (e.g., Kinase-Glo®).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Orthogonal Assay:

    • To confirm that the hits are not artifacts of the primary assay technology, test them in an orthogonal assay. For example, if the primary screen was Kinase-Glo®, a suitable orthogonal assay would be a TR-FRET or a label-free method like DSF.

    • This step helps to identify and remove compounds that interfere with the primary assay components (e.g., luciferase inhibitors).

  • PAINS and Aggregator Triage:

    • Analyze the chemical structures of the confirmed hits for known Pan-Assay Interference Compounds (PAINS) motifs.[20]

    • Perform an assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to identify compounds that inhibit through aggregation.[20]

Phase 4: Hit Expansion and SAR

Causality: Once a set of validated hits with a confirmed mechanism of action is identified, the focus shifts to understanding the structure-activity relationship (SAR).[10] This involves synthesizing and testing analogs of the hit compounds to improve their potency and selectivity.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs (Potency, Selectivity) Synthesize->Test Analyze Analyze Data (SAR) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of Structure-Activity Relationship (SAR) exploration.

Conclusion

The high-throughput screening of this compound libraries represents a robust strategy for the discovery of novel kinase inhibitors. By carefully selecting the appropriate HTS technology, meticulously validating the assay, and implementing a rigorous hit validation cascade, researchers can efficiently identify and advance promising lead compounds. The insights and protocols provided in this guide are intended to equip drug discovery professionals with the knowledge to design and execute successful HTS campaigns, ultimately accelerating the development of new therapeutics.

References

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026, January 19). Pharmaceutical Technology. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. (2026, January 20). Eurofins DiscoverX. [Link]

  • What Is the Best Kinase Assay? (2025, July 3). BellBrook Labs. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. (2026, January 21). BioSpace. [Link]

  • Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. The Scientist. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. [Link]

  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]

  • High-throughput screening (HTS). (2019, April 10). BMG LABTECH. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012, October 8). PMC - PubMed Central. [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. [Link]

  • Hit Identification (Hit ID). Charles River Laboratories. [Link]

  • Basics of Assay Equipment and Instrumentation for High Throughput Screening. (2012, May 1). NCBI - NIH. [Link]

  • Z-factor. Wikipedia. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. [Link]

  • Hit Identification. Vipergen. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen. (2025, August 6). ResearchGate. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]

  • Current technologies to identify protein kinase substrates in high throughput. PMC. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC - NIH. [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization. (2023, April 17). YouTube. [Link]

  • Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. [Link]

  • Z' Does Not Need to Be > 0.5. PMC - NIH. [Link]

  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. [Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ResearchGate. [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018, April 12). PubMed. [Link]

  • Diversity-oriented synthesis of Kröhnke pyridines. PubMed. [Link]

  • Privileged Substructure-Based Diversity-Oriented Synthesis Pathway for Diverse Pyrimidine-Embedded Polyheterocycles. ResearchGate. [Link]

Sources

Benchmarking the performance of 2-Amino-5-chloropyridin-4-ol based materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the strategic selection of a core chemical scaffold is a critical determinant of therapeutic success. The 2-aminopyridine moiety has emerged as a privileged scaffold, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it a powerful starting point for inhibitor design.[1]

This guide provides an in-depth, comparative analysis of 2-aminopyridine-based materials, with a specific focus on chlorinated derivatives, benchmarked against other prominent heterocyclic scaffolds used in kinase inhibitor development. While direct experimental data on the specific isomer 2-Amino-5-chloropyridin-4-ol is notably scarce in publicly accessible literature, this guide will leverage data from the broader class of chlorinated 2-aminopyridine derivatives to provide a robust and insightful comparison. We will delve into the causality behind experimental design, present detailed protocols for synthesis and evaluation, and offer a transparent comparison of performance metrics to inform your drug discovery programs.

The 2-Aminopyridine Scaffold: A Privileged Kinase Hinge-Binder

The efficacy of the 2-aminopyridine scaffold lies in its structural mimicry of the adenine core of ATP. The arrangement of its amino group and the pyridine ring nitrogen allows it to form bidentate hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a cornerstone of the inhibitory activity for many successful kinase inhibitors.[2]

The introduction of a chlorine atom, as seen in derivatives like 2-amino-5-chloropyridine, serves multiple strategic purposes in medicinal chemistry. Halogen atoms can modulate the electronic properties of the ring system, influence metabolic stability, and provide vectors for further chemical modification.[3] These seemingly minor additions can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Comparative Benchmarking: 2-Aminopyridine vs. Alternative Scaffolds

To provide a clear performance benchmark, we will compare the 2-aminopyridine scaffold against other widely used heterocyclic cores in kinase inhibitor design: 2-aminopyrimidine, 4-aminopyrazolopyrimidine, and pyridopyridazinone. The selection of a scaffold is often driven by the specific kinase target, the desired selectivity profile, and the required physicochemical properties.

Performance Data: A Head-to-Head Look at Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from each scaffold class against various kinase targets. It is crucial to note that direct comparisons should be made with caution, as experimental conditions can vary between studies. However, this data provides a valuable snapshot of the potential potency of each scaffold.

Scaffold ClassCompound ExampleKinase TargetIC50 (nM)
2-Aminopyridine Compound 29CDK846[4]
Pyrrolopyridine-pyridone 2Met Kinase1.8[5]
Omega-aminoalkylamide deriv.CHK2Potent Inhibition[6]
2-Aminopyrimidine Compound 24β-glucuronidase2,800[7]
Thienopyrimidine deriv. 5PI3KPotent Inhibition[8]
4-Aminopyrazolopyrimidine Compound 28BTK8.2[9]
PP1LCK & Fyn3-6[9]
Compound 5FGFR120.4[9]
Pyridopyridazinone GNE-9815pan-RAFHighly Selective[10]

Analysis: The data indicates that 2-aminopyridine derivatives can achieve high potency, with IC50 values in the low nanomolar range for certain kinases like Met.[5] The 4-aminopyrazolopyrimidine scaffold also demonstrates exceptional potency, particularly against Bruton's tyrosine kinase (BTK) and Src-family kinases.[9] The pyridopyridazinone scaffold is highlighted for its exquisite selectivity.[10] This underscores a key principle in drug discovery: the choice of scaffold is a strategic decision to balance potency, selectivity, and other drug-like properties.

The "Why": Understanding the Mechanism of Action

The primary mechanism by which these scaffolds inhibit kinase activity is through competitive binding at the ATP pocket. Dysregulated kinase activity is a common driver of cancer progression, making these enzymes prime therapeutic targets.[11] By blocking the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that promotes cell proliferation and survival.

Below is a diagram illustrating the general mechanism of kinase inhibition by these scaffolds.

G cluster_kinase Kinase Active Site ATP_pocket ATP Binding Pocket Substrate_binding Substrate Binding Site ATP_pocket->Substrate_binding Phosphorylates Substrate Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Substrate_binding->Phosphorylated_Substrate ATP ATP ATP->ATP_pocket Binds Inhibitor 2-Aminopyridine Scaffold (or alternative) Inhibitor->ATP_pocket Competitively Binds Substrate Substrate Protein Substrate->Substrate_binding No_Phosphorylation No Phosphorylation (Signal Blocked)

Caption: Competitive inhibition at the ATP binding site.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a generic 2-aminopyridine derivative and for performing an in vitro kinase inhibition assay.

Synthesis of 2-Aminopyridine Derivatives

This protocol outlines a general method for the synthesis of 2-aminopyridine derivatives, which often involves the reaction of a substituted pyridine with an amine.[12][13]

Workflow Diagram:

G start Start: Starting Materials (e.g., Pyridinium Salt, Amine) reaction Reaction Setup: - Dissolve pyridinium salt in DMSO. - Add amine. - Heat to 50°C. start->reaction stir Stir reaction mixture for 48 hours. reaction->stir workup Aqueous Workup: - Cool to room temperature. - Dilute with water and aq. NaOH. stir->workup extraction Extraction: - Extract with an organic solvent (e.g., diethyl ether). workup->extraction dry Drying and Concentration: - Dry combined organic layers (e.g., over Na2SO4). - Concentrate under reduced pressure. extraction->dry purify Purification: - Column chromatography. dry->purify end End: Purified 2-Aminopyridine Derivative purify->end G start Start: Reagents (Kinase, Substrate, ATP, Inhibitor) prepare_inhibitor Prepare serial dilutions of the test inhibitor. start->prepare_inhibitor reaction_mix Prepare reaction mixture: - Kinase assay buffer - MgCl2 - Substrate protein start->reaction_mix add_components Add kinase, inhibitor, and [γ-32P]-ATP to initiate the reaction. prepare_inhibitor->add_components reaction_mix->add_components incubate Incubate at 30°C for a defined period (e.g., 15-30 min). add_components->incubate stop_reaction Stop reaction by adding SDS loading buffer and boiling. incubate->stop_reaction sds_page Separate proteins by SDS-PAGE. stop_reaction->sds_page visualize Visualize phosphorylated substrate by autoradiography. sds_page->visualize quantify Quantify radioactivity (e.g., Cherenkov counting). visualize->quantify calculate Calculate % inhibition and determine IC50 value. quantify->calculate end End: IC50 Value calculate->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-chloropyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and innovators in the pharmaceutical and chemical industries, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedural framework for the safe disposal of 2-Amino-5-chloropyridin-4-ol.

Hazard Assessment and Waste Classification

The foundational step in proper disposal is understanding the inherent hazards of the substance. Based on its analog, 2-Amino-5-chloropyridine, any waste containing this compound must be classified and handled as hazardous chemical waste.

Inferred Hazardous Properties:

  • Acute Toxicity: Harmful if swallowed (GHS Hazard H302).[1][2]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Environmental Hazard: Halogenated organic compounds can be persistent and harmful to aquatic life.

Waste Classification: Due to these hazards, all materials contaminated with this compound are to be considered hazardous waste. This includes:

  • The pure or residual chemical.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., weigh boats, spatulas, pipette tips).

  • Contaminated Personal Protective Equipment (PPE).

This waste stream must be segregated from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.

Hazard Identification & Classification Data (Based on 2-Amino-5-chloropyridine)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant
Source(s) Jubilant Ingrevia SDS[1], PubChem[2]
Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, ensuring adequate personal protection is mandatory. The causality is clear: preventing exposure eliminates the risk of harm.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should be worn in addition to goggles.[3]

  • Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound and its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Spill Management Protocol

Accidents can happen, but a robust spill protocol ensures they are managed safely and effectively.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleanup, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, carefully sweep the material to minimize dust generation.[3] For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Collect the Waste: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.

  • Label and Segregate: Securely close and label the waste container.

Step-by-Step Waste Segregation and Collection Procedure

Proper segregation at the point of generation is crucial for a safe disposal pathway. This self-validating system ensures that incompatible wastes are not mixed, preventing uncontrolled reactions.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material such as high-density polyethylene (HDPE). The container must be labeled "Hazardous Waste" and list all components, including "this compound."

  • Solid Waste Collection: Place all contaminated solid materials (e.g., unused compound, contaminated gloves, weigh paper, and plasticware) directly into the designated solid hazardous waste container.

  • Liquid Waste Collection: Collect all solutions containing this compound in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Container Management: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.

Waste_Disposal_Workflow Workflow for this compound Waste cluster_0 In-Lab Procedures cluster_1 Final Disposal A Waste Generation (Solid or Liquid) B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Labeled Container B->C D Is container full? C->D E Store in Satellite Accumulation Area D->E No F Arrange for Pickup by EH&S or Licensed Contractor D->F Yes G Transport to Approved Waste Disposal Facility F->G H Final Disposition (e.g., Incineration) G->H caption Disposal decision workflow for laboratory waste.

Caption: Disposal decision workflow for laboratory waste.

Final Disposal Protocol: The Terminal Step

The universal precautionary statement for compounds of this nature is P501: Dispose of contents/container to an approved waste disposal plant .[1][4][5] This means the final disposal must be handled by professionals.

  • Mechanism of Disposal: The recommended method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology. This ensures the complete destruction of the compound and prevents the release of harmful combustion byproducts, such as hydrogen chloride and nitrogen oxides, into the atmosphere.[6]

  • Operational Plan:

    • Once the hazardous waste container is full, ensure it is securely sealed and the label is complete and accurate.

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide the waste manifest or inventory sheet with the full chemical name and an indication that its hazards are analogous to 2-Amino-5-chloropyridine.

    • Never pour waste containing this compound down the drain or dispose of it in regular trash.[5][6] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment, building trust in our scientific community's ability to operate responsibly.

References

  • Safety Data Sheet: 2-Amino-5-chloropyridine. Jubilant Ingrevia Limited.

  • 2-Amino-5-chloropyridine: PubChem CID 66174. National Center for Biotechnology Information, PubChem.

  • Material Safety Data Sheet: 2-Amino-5-Chloropyridine, 98%. Cole-Parmer.

  • SAFETY DATA SHEET: 2-Aminopyridine. Sigma-Aldrich.

  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. Toronto Research Chemicals.

  • 2-Amino-5-chloropyridine - Safety Data Sheet. ChemicalBook.

Sources

Navigating the Safe Handling of 2-Amino-5-chloropyridin-4-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Essential Safety and Operational Protocols

This guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in work with 2-Amino-5-chloropyridin-4-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of the structurally similar compound, 2-Amino-5-chloropyridine, and established best practices for handling pyridine derivatives. This conservative approach ensures a high standard of safety in your laboratory operations.

Understanding the Hazard Profile

Assumed Hazard Classifications:

Hazard StatementClassificationRationale
Acute Oral Toxicity Category 4 (Harmful if swallowed)Based on data for 2-Amino-5-chloropyridine.[3][4][5]
Skin Corrosion/Irritation Potential IrritantAssumed based on the parent compound and general properties of pyridine derivatives.[1][3]
Eye Damage/Irritation Potential IrritantAssumed based on the parent compound and general properties of pyridine derivatives.[1]
Respiratory Irritation Potential IrritantInhalation of dust or aerosols should be avoided.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate exposure risks when handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

Protection TypeSpecific RecommendationsRationale for Use
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against accidental splashes of solutions or airborne particles that could cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Provides a critical barrier against direct skin contact. It is advisable to double-glove, especially during weighing and transfer operations.
Body Protection A flame-retardant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when handling the powder outside of a certified chemical fume hood or glove box.Minimizes the risk of inhaling fine particles or vapors, which may cause respiratory tract irritation.[1][2]

Operational Workflow: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational workflow is paramount to ensuring safety and experimental integrity. The following diagram illustrates the key stages of handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound in Ventilated Enclosure prep_setup->handling_weigh Proceed to handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decon Decontaminate Work Surfaces handling_transfer->post_decon After experiment post_ppe Doff PPE Correctly post_decon->post_ppe disp_solid Dispose of Solid Waste in Labeled Container post_ppe->disp_solid Final step disp_liquid Dispose of Liquid Waste in Labeled Container disp_solid->disp_liquid

Caption: Safe handling workflow for this compound.

Detailed Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, ensure all required PPE is worn correctly.

    • Prepare Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] The work surface should be covered with absorbent, disposable liners.

  • Handling:

    • Weighing: Use a balance inside a ventilated enclosure or a fume hood to weigh the solid compound. Avoid generating dust.[1]

    • Transfer: Carefully transfer the weighed compound to the reaction vessel. Use appropriate tools (e.g., spatulas) to avoid spillage.

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last. Wash hands thoroughly after removing all PPE.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is crucial.

IncidentImmediate ActionFollow-Up
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material into a sealed container for disposal.Ventilate the area and decontaminate the spill site.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any waste down the drain.[5]

  • Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][4][5]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research and development workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Jubilant Ingrevia. (2024, February 19).
  • CAT 813 - 2-Amino-5-chloropyridine - SAFETY D
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
  • Fisher Scientific. (2025, December 18).
  • ChemicalBook. (2025, May 17).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.